molecular formula C7H4FNO3 B122873 2-Fluoro-4-nitrobenzaldehyde CAS No. 157701-72-9

2-Fluoro-4-nitrobenzaldehyde

Cat. No.: B122873
CAS No.: 157701-72-9
M. Wt: 169.11 g/mol
InChI Key: ZFCMKFOFVGHQNE-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzaldehyde is a versatile and high-value building block in organic synthesis, prized for its three distinct functional handles—aldehyde, nitro, and fluorine groups—that enable diverse chemical transformations . Its primary research value lies in the synthesis of complex, fluorinated aromatic compounds . The nitro group can be readily reduced to an amino group, unlocking access to a wide array of valuable aniline derivatives . Simultaneously, the electron-withdrawing nature of the fluorine atom and the nitro group profoundly influences the compound's reactivity, making it a critical precursor in designing molecules with specific electronic or steric properties . In industrial chemistry, it serves as a key intermediate for developing pharmaceuticals, including anti-cancer agents, and agrochemicals . Furthermore, its unique structure facilitates the creation of fluorinated aromatic amines, which are valuable components in the synthesis of high-performance polymers and advanced electronic materials . This compound is strictly for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMKFOFVGHQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404287
Record name 2-fluoro-4-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157701-72-9
Record name 2-fluoro-4-nitrobenzaldehyde
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Record name 2-fluoro-4-nitrobenzaldehyde
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-nitrobenzaldehyde, identified by CAS Number 157701-72-9, is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular structure, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability and bioavailability. This guide provides an in-depth overview of its core chemical properties, reactivity, synthesis protocols, and safety information.

Core Chemical and Physical Properties

The fundamental properties of 2-Fluoro-4-nitrobenzaldehyde are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Identifier Information
IUPAC Name2-fluoro-4-nitrobenzaldehyde
CAS Number157701-72-9
Molecular FormulaC₇H₄FNO₃
Molecular Weight169.11 g/mol
Canonical SMILESC1=CC(=C(C=C1--INVALID-LINK--[O-])F)C=O
InChI KeyZFCMKFOFVGHQNE-UHFFFAOYSA-N
Physical Properties
Physical FormSolidN/A
Melting Point98-100 °CN/A
Boiling Point301.5 °C (Predicted)
Density1.443 g/cm³N/A
Flash Point136.2 °CN/A
Vapor Pressure0.00105 mmHg at 25°CN/A
Storage & Handling
Storage Temperature2-8 °C, under inert atmosphere

Spectral Data Analysis

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (approx. 9.9-10.2 ppm). The aromatic protons will exhibit complex splitting patterns (coupling) due to their relationships with each other and the fluorine atom.

  • ¹³C NMR: The spectrum will display seven unique carbon signals. The aldehyde carbonyl carbon will appear significantly downfield (approx. 188-192 ppm). The aromatic carbons will resonate between 110-150 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the following functional groups:

    • C=O (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

    • N-O (nitro group): Two strong bands corresponding to asymmetric and symmetric stretching, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-F: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹.

    • C-H (aromatic): Stretching vibrations above 3000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (169.11). Common fragmentation patterns would include the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).

Chemical Reactivity and Applications

The chemical behavior of 2-Fluoro-4-nitrobenzaldehyde is dictated by its three functional groups, making it a versatile synthetic intermediate.

  • Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack and readily participates in various classical reactions, including Wittig reactions, aldol condensations, and reductive aminations to form a wide range of derivatives.

  • Aromatic Ring Reactivity: The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr) . The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. This reactivity is fundamental to its use as a building block.

  • Nitro Group Transformations: The nitro group can be readily reduced to an amino group (-NH₂), yielding 2-fluoro-4-aminobenzaldehyde derivatives. This transformation opens up a different set of synthetic possibilities, including diazotization and amide bond formation, providing access to a wide array of aniline derivatives.

Its primary applications are as a key intermediate in the synthesis of:

  • Pharmaceuticals: Used in the development of fluorinated drug compounds where the fluorine atom can improve metabolic stability and binding affinity.

  • Agrochemicals and Dyes: Serves as a precursor for various specialized chemicals.

  • Fluorescent Probes: Employed in the construction of novel fluorescent molecules for imaging and sensing applications.

The logical relationship between the molecule's structure and its synthetic utility is visualized below.

G cluster_structure Structural Features cluster_reactivity Chemical Reactivity cluster_applications Core Applications A 2-Fluoro-4-nitrobenzaldehyde B Aldehyde Group (-CHO) A->B C Nitro Group (-NO2) A->C D Fluoro Group (-F at C2) A->D R1 Condensation Reactions B->R1 Enables R2 Nucleophilic Aromatic Substitution (SNAr) C->R2 Activates Ring For R3 Reduction to Amine C->R3 Can Undergo D->R2 Acts as Leaving Group R4 Enhanced Metabolic Stability D->R4 Confers App1 Pharmaceutical Synthesis R1->App1 R2->App1 App2 Agrochemical & Dye Manufacturing R2->App2 App3 Fluorescent Probe Development R2->App3 R3->App1 R4->App1

Caption: Structure-Reactivity-Application relationship for 2-Fluoro-4-nitrobenzaldehyde.

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrobenzaldehyde

A common laboratory-scale synthesis involves a two-step process starting from 2-fluoro-4-nitrobenzoic acid.

Step 1: Reduction of 2-fluoro-4-nitrobenzoic acid

  • Reaction: The carboxylic acid is reduced to the corresponding alcohol, (2-fluoro-4-nitrophenyl)methanol.

  • Reagents & Equipment:

    • 2-fluoro-4-nitrobenzoic acid (1.0 eq)

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator.

  • Methodology:

    • Dissolve 2-fluoro-4-nitrobenzoic acid (1.2 g) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (16.21 mL, 1 M solution) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 3 hours.

    • Cool the mixture to room temperature and carefully acidify by adding 1N HCl (20 mL).

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield (2-fluoro-4-nitrophenyl)methanol as an oil (yield: ~83%).

Step 2: Oxidation of (2-fluoro-4-nitrophenyl)methanol

  • Reaction: The primary alcohol is oxidized to the final aldehyde product.

  • Reagents & Equipment:

    • (2-fluoro-4-nitrophenyl)methanol (1.0 eq)

    • Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Diatomaceous earth (Celite®)

    • Standard stirring and filtration apparatus.

  • Methodology:

    • Combine the (2-fluoro-4-nitrophenyl)methanol (0.91 g) obtained from Step 1 with manganese dioxide (1.1 g) in dichloromethane (20 mL).

    • Stir the resulting suspension vigorously at room temperature overnight.

    • Monitor the reaction for completion (e.g., by TLC).

    • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese salts.

    • Wash the filter cake with additional DCM.

    • Concentrate the combined filtrate under reduced pressure to yield 2-fluoro-4-nitrobenzaldehyde (yield: ~30%).

The synthesis workflow is depicted in the diagram below.

G start 2-Fluoro-4-nitrobenzoic Acid step1 Reduction (Step 1) start->step1 intermediate (2-Fluoro-4-nitrophenyl)methanol step1->intermediate reagent1 1. BH3-THF, 80°C 2. 1N HCl reagent1->step1 step2 Oxidation (Step 2) intermediate->step2 end 2-Fluoro-4-nitrobenzaldehyde step2->end reagent2 MnO2, DCM Room Temp. reagent2->step2

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-4-nitrobenzaldehyde.

PropertyValueReference
CAS Number 157701-72-9[1][2][3]
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance Solid (Physical form)
Melting Point 98-100 °CN/A
Boiling Point 301.5 °C (Predicted)[2]
Density 1.443 g/cm³ (Predicted)N/A
Flash Point 136.2 ± 23.7 °CN/A
Vapor Pressure 0.00105 mmHg at 25°CN/A
Refractive Index 1.590N/A
Solubility Limited solubility in water; soluble in various organic solvents.
pKa Data not readily available in the searched literature.
XLogP3 1.3[1]

Spectral Data

Spectrum TypeExpected Features
¹H NMR - An aldehydic proton (CHO) signal is expected to appear as a singlet in the downfield region (around 9-10 ppm). - Three aromatic protons will be present, showing complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the electron-withdrawing nitro and aldehyde groups, and the fluorine atom.
¹³C NMR - A carbonyl carbon (C=O) from the aldehyde group is expected in the highly deshielded region (around 185-195 ppm). - Six aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) is expected at m/z = 169, corresponding to the molecular weight of the compound. - Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially other fragments.
Infrared (IR) Spectroscopy - A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. - Characteristic N-O stretching vibrations for the nitro group are expected in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). - C-F stretching vibrations and aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-Fluoro-4-nitrobenzaldehyde and the determination of its key physicochemical properties.

This protocol describes the synthesis of 2-Fluoro-4-nitrobenzaldehyde from 2-fluoro-4-nitrobenzoic acid.[3]

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M)

  • Tetrahydrofuran (THF)

  • 1N aqueous hydrochloric acid solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Manganese dioxide

  • Dichloromethane (DCM)

  • Diatomaceous earth

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Reduction of 2-Fluoro-4-nitrobenzoic acid

  • In a round-bottom flask, dissolve 1.2 g of 2-fluoro-4-nitrobenzoic acid in 10 mL of tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 16.21 mL of a 1 M borane-tetrahydrofuran complex dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture by adding 20 mL of 1N aqueous hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2-fluoro-4-nitrophenyl)methanol.

Step 2: Oxidation to 2-Fluoro-4-nitrobenzaldehyde

  • Dissolve the (2-fluoro-4-nitrophenyl)methanol (0.91 g) in 20 mL of dichloromethane.

  • Add 1.1 g of manganese dioxide to the solution.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield 2-fluoro-4-nitrobenzaldehyde.

This is a general protocol for determining the melting point of a solid organic compound using a capillary tube method.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the 2-Fluoro-4-nitrobenzaldehyde sample is dry and finely powdered using a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

  • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (98-100 °C).

  • Decrease the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range.

This protocol provides a qualitative method to determine the solubility of 2-Fluoro-4-nitrobenzaldehyde in various solvents.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde sample

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes

  • Vortex mixer or stirring rod

  • Spatula

Procedure:

  • Add approximately 25 mg of 2-Fluoro-4-nitrobenzaldehyde to a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observe the mixture to see if the solid dissolves completely.

  • If the compound dissolves, it is classified as "soluble" in that solvent. If it does not dissolve, it is "insoluble." If it partially dissolves, it is "sparingly soluble."

  • Repeat this procedure for each of the selected solvents.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and applications of 2-Fluoro-4-nitrobenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reduction cluster_intermediate Intermediate cluster_reagents2 Oxidation cluster_product Final Product 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic Acid Intermediate_Alcohol (2-Fluoro-4-nitrophenyl)methanol 2-Fluoro-4-nitrobenzoic_acid->Intermediate_Alcohol Reduction BH3_THF Borane-THF Complex BH3_THF->Intermediate_Alcohol Final_Product 2-Fluoro-4-nitrobenzaldehyde Intermediate_Alcohol->Final_Product Oxidation MnO2 Manganese Dioxide MnO2->Final_Product

Caption: Synthesis workflow for 2-Fluoro-4-nitrobenzaldehyde.

Applications cluster_applications Applications as a Building Block Start 2-Fluoro-4-nitrobenzaldehyde Pharma Pharmaceuticals Start->Pharma Agro Agrochemicals Start->Agro Dyes Dyes & Fluorescent Probes Start->Dyes Organic_Synthesis Complex Organic Molecules Start->Organic_Synthesis

Caption: Applications of 2-Fluoro-4-nitrobenzaldehyde.

Safety and Handling

2-Fluoro-4-nitrobenzaldehyde is associated with the following GHS hazard statements[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place under an inert atmosphere.

Conclusion

2-Fluoro-4-nitrobenzaldehyde is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes stems from its reactive aldehyde functionality and the presence of electron-withdrawing nitro and fluoro groups.[2] This guide provides essential data and protocols to aid researchers in the effective use and characterization of this compound.

References

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications.

Chemical Structure and Identification

2-Fluoro-4-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a formyl (aldehyde) group at position 1.

Chemical Structure:

CAS Number: 157701-72-9[1]

Physicochemical and Spectroscopic Data

The unique arrangement of the electron-withdrawing nitro and fluoro groups, along with the reactive aldehyde functionality, imparts specific chemical and physical properties to the molecule. These properties are crucial for its role as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Fluoro-4-nitrobenzaldehyde

PropertyValueReference
Molecular Formula C₇H₄FNO₃[2][3]
Molecular Weight 169.11 g/mol [3]
Appearance Solid[1]
Melting Point 98-100 °C[2]
Boiling Point 301.5 ± 27.0 °C (Predicted)[2]
Density 1.443 g/cm³[2]
Flash Point 136.2 ± 23.7 °C[2]
Storage Temperature 2-8 °C, under inert atmosphere[1][3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehydic proton (around 10 ppm). The aromatic region would display complex splitting patterns for the three aromatic protons, influenced by fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals. The carbonyl carbon of the aldehyde would appear significantly downfield (around 190 ppm). The aromatic carbons will show resonances in the 110-160 ppm range, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (169.11). Fragmentation patterns would likely involve the loss of the aldehyde proton, the nitro group, and other characteristic fragments.

Synthesis Protocol

A common synthetic route to 2-Fluoro-4-nitrobenzaldehyde involves the oxidation of the corresponding alcohol, which is in turn prepared by the reduction of 2-fluoro-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzaldehyde

This protocol is a two-step process starting from 2-fluoro-4-nitrobenzoic acid.

Step 1: Synthesis of (2-fluoro-4-nitrophenyl)methanol

  • To a solution of 2-fluoro-4-nitrobenzoic acid (1.2 g) in tetrahydrofuran (10 mL) at 0 °C, slowly add borane-tetrahydrofuran complex (16.21 mL, 1 M) dropwise.

  • Heat the reaction mixture to 80 °C and maintain for 3 hours.

  • After completion, cool the reaction to room temperature.

  • Acidify the mixture by adding 1N aqueous hydrochloric acid solution (20 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2-fluoro-4-nitrophenyl)methanol.

Step 2: Synthesis of 2-fluoro-4-nitrobenzaldehyde

  • Mix the (2-fluoro-4-nitrophenyl)methanol (0.91 g) obtained from Step 1 with manganese dioxide (1.1 g) in dichloromethane (20 mL).

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain 2-fluoro-4-nitrobenzaldehyde.

Applications in Research and Drug Development

2-Fluoro-4-nitrobenzaldehyde is a valuable intermediate in the synthesis of a wide range of organic compounds due to its reactive functional groups.

  • Pharmaceutical Synthesis: It serves as a crucial building block for the development of fluorinated drug compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule.

  • Agrochemicals and Dyes: The reactive aldehyde and electron-withdrawing nitro group make it a suitable precursor for the preparation of various agrochemicals and dyes.

  • Organic Synthesis: In organic synthesis, it is employed in nucleophilic substitution and condensation reactions to construct more complex molecular architectures.

  • Fluorescent Probes: Its chemical properties are also utilized in the synthesis of fluorescent probes for various imaging applications.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Fluoro-4-nitrobenzaldehyde as described in the experimental protocol.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation A 2-Fluoro-4-nitrobenzoic Acid C (2-Fluoro-4-nitrophenyl)methanol A->C Reduction B Borane-THF THF, 0°C to 80°C B->C D (2-Fluoro-4-nitrophenyl)methanol F 2-Fluoro-4-nitrobenzaldehyde D->F Oxidation E Manganese Dioxide Dichloromethane, RT E->F

Synthesis of 2-Fluoro-4-nitrobenzaldehyde.

References

synthesis of 2-Fluoro-4-nitrobenzaldehyde from 2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 2-fluoro-4-nitrobenzaldehyde from its carboxylic acid precursor, 2-fluoro-4-nitrobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical compounds and advanced materials. The guide provides a comprehensive overview of a reliable two-step synthetic route, encompassing the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by its selective oxidation to the target aldehyde. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful implementation of this synthesis.

Two-Step Synthetic Approach

The synthesis of 2-fluoro-4-nitrobenzaldehyde from 2-fluoro-4-nitrobenzoic acid is most effectively achieved through a two-step process. This method offers high yields and selectivity, avoiding common side reactions. The overall transformation is depicted below:

Synthesis_Overview 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzyl_alcohol 2-Fluoro-4-nitrobenzyl alcohol 2-Fluoro-4-nitrobenzoic_acid->2-Fluoro-4-nitrobenzyl_alcohol Reduction 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzyl_alcohol->2-Fluoro-4-nitrobenzaldehyde Oxidation Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2-fluoro-4-nitrobenzoic acid in anhydrous THF cool Cool to -15 °C start->cool add_reagent Slowly add BH3-THF solution cool->add_reagent react Warm to RT and stir for 2h add_reagent->react quench Quench with Methanol react->quench concentrate Remove solvent under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify product 2-Fluoro-4-nitrobenzyl alcohol purify->product Oxidation_Pathways cluster_methods Oxidation Methods start 2-Fluoro-4-nitrobenzyl alcohol MnO2 Manganese Dioxide (MnO2) start->MnO2 PCC Pyridinium Chlorochromate (PCC) start->PCC DMP Dess-Martin Periodinane (DMP) start->DMP end_product 2-Fluoro-4-nitrobenzaldehyde MnO2->end_product PCC->end_product DMP->end_product

2-Fluoro-4-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the fundamental molecular characteristics of 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

2-Fluoro-4-nitrobenzaldehyde is an organic compound with the chemical formula C₇H₄FNO₃.[1][2][3] Its molecular weight is approximately 169.11 g/mol .[1][2]

Summary of Molecular Data

The essential properties of 2-Fluoro-4-nitrobenzaldehyde are summarized in the table below. This data is critical for stoichiometric calculations in reaction planning and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₇H₄FNO₃[1][2][3][4]
Molecular Weight169.11 g/mol [1][2]
Exact Mass169.017517 u[3]
IUPAC Name2-fluoro-4-nitrobenzaldehyde[1]
CAS Number157701-72-9[1][3]

Note on Advanced Requirements: The prompt included requests for experimental protocols and complex visualizations. As this query pertains only to the fundamental molecular properties of a chemical compound, there are no experimental workflows or signaling pathways to detail or visualize. Therefore, these sections are not applicable to this specific topic.

References

Spectroscopic Profile of 2-Fluoro-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted data and established spectroscopic principles derived from closely related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of 2-Fluoro-4-nitrobenzaldehyde in a research and development setting.

Molecular Structure and Properties

2-Fluoro-4-nitrobenzaldehyde possesses a molecular formula of C₇H₄FNO₃ and a molecular weight of 169.11 g/mol .[1][2] The presence of a fluorine atom, a nitro group, and an aldehyde functional group on the benzene ring results in a unique electronic environment, which is reflected in its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoro-4-nitrobenzaldehyde. These predictions are based on computational models and analysis of spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.4s-H-C=O
~8.2d~8.5H-6
~8.0dd~8.5, ~2.0H-5
~7.9d~2.0H-3

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating/withdrawing nature of the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188C=O
~165 (d, ¹JCF ≈ 260 Hz)C-F
~150C-NO₂
~135C-1
~129 (d, ³JCF ≈ 8 Hz)C-3
~125 (d, ²JCF ≈ 25 Hz)C-5
~115 (d, ²JCF ≈ 20 Hz)C-6

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Long-range C-F couplings may also be observed for other carbons.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -110Ar-F

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1710StrongC=O stretch (aldehyde)
~1610, ~1470Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-F stretch
~850StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
169[M]⁺ (Molecular ion)
168[M-H]⁺
140[M-CHO]⁺
123[M-NO₂]⁺
95[M-CHO-NO₂]⁺
75[C₆H₄F]⁺

Note: The fragmentation pattern is characteristic of substituted benzaldehydes, with initial losses of the formyl and nitro groups being prominent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Fluoro-4-nitrobenzaldehyde.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-nitrobenzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -130 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of 2-Fluoro-4-nitrobenzaldehyde with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press. Alternatively, for a quicker analysis, a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the KBr pellet or the solid sample on the ATR crystal in the sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 2-Fluoro-4-nitrobenzaldehyde in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile molecules.

  • Acquisition:

    • Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like 2-Fluoro-4-nitrobenzaldehyde.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (2-Fluoro-4-nitrobenzaldehyde) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR MS Mass Spectrometry Sample->MS Dissolve in volatile solvent Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of 2-Fluoro-4-nitrobenzaldehyde.

References

An In-depth Technical Guide on the Role of Fluorine and Nitro Groups in 2-Fluoro-4-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document elucidates the distinct and synergistic roles of the fluorine and nitro substituents in dictating the molecule's chemical behavior, with a primary focus on nucleophilic aromatic substitution (SNAr) and reactions involving the aldehyde functionality. This guide presents quantitative data from the literature, detailed experimental protocols for key transformations, and mechanistic diagrams to provide a thorough understanding for researchers in organic synthesis and drug development.

Introduction: The Chemical Significance of 2-Fluoro-4-nitrobenzaldehyde

2-Fluoro-4-nitrobenzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable building block in modern organic synthesis.[1][2] Its utility is derived from the specific arrangement of three key functional groups: an aldehyde, a nitro group, and a fluorine atom. This unique substitution pattern makes it a strategic precursor for the construction of complex molecular architectures, particularly in the development of fluorinated drug compounds where the fluorine atom can enhance metabolic stability and bioavailability.[2]

The reactivity of the aromatic ring and the aldehyde group are significantly influenced by the electronic properties of the fluorine and nitro substituents. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Role of Fluorine and Nitro Groups in Aromatic Ring Reactivity

The primary reaction pathway for the aromatic ring of 2-Fluoro-4-nitrobenzaldehyde is nucleophilic aromatic substitution (SNAr). The rate and regioselectivity of this reaction are governed by the powerful electron-withdrawing nature of both the nitro group and the fluorine atom.

Electronic Effects of the Nitro Group

The nitro group (-NO2) is a potent activating group for SNAr reactions. Its influence stems from two key electronic effects:

  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong withdrawal of electron density from the aromatic ring through the sigma bond framework.

  • Strong Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr, through resonance. This stabilization of the intermediate significantly lowers the activation energy of the reaction. The resonance structures below illustrate the delocalization of the negative charge onto the nitro group when a nucleophile attacks the carbon bearing the fluorine atom.

Electronic Effects of the Fluorine Atom

The fluorine atom at the C2 position also plays a crucial role in activating the ring and serves as an excellent leaving group in SNAr reactions. Its effects are:

  • Very Strong Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, making the carbon atom it is attached to (C2) highly electrophilic and susceptible to nucleophilic attack.

  • Weak Mesomeric (Resonance) Effect (+M): While fluorine possesses lone pairs that can be donated to the aromatic ring via resonance, this effect is weak for fluorine compared to other halogens and is significantly outweighed by its strong inductive effect.

The synergistic electron-withdrawing properties of the ortho-fluorine and para-nitro groups make the aromatic ring of 2-Fluoro-4-nitrobenzaldehyde highly electron-deficient and thus, exceptionally reactive towards nucleophiles at the position of the fluorine atom.

Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in 2-Fluoro-4-nitrobenzaldehyde is also influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the fluorine and nitro groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde itself. This enhanced reactivity allows for a wide range of transformations at the aldehyde position.

Key Reactions and Quantitative Data

2-Fluoro-4-nitrobenzaldehyde is a versatile substrate for a variety of organic transformations. The following sections provide an overview of its key reactions with available quantitative data.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction of 2-Fluoro-4-nitrobenzaldehyde is the SNAr reaction, where the fluorine atom is displaced by a nucleophile.

Table 1: Summary of SNAr Reactions with 2-Fluoro-4-nitrobenzaldehyde and Analogous Compounds

NucleophileProductReaction ConditionsYield (%)Reference
Diethylamine2-(Diethylamino)-4-nitrobenzaldehyde--[3]
Phenol2-(Phenoxy)-4-nitrobenzaldehydeK2CO3, DMF, 120-140 °CUp to 100% (conversion)[4]
Thiophenol2-(Phenylthio)-4-nitrobenzaldehydeK2CO3, DMFHigh[5]

Note: Specific yield data for the reaction of 2-fluoro-4-nitrobenzaldehyde with diethylamine was not available in the cited literature, but the reaction is known to proceed. The data for the reaction with phenol is for the analogous 4-nitrobenzaldehyde, indicating high reactivity for such transformations.

Reactions of the Aldehyde Group

The electrophilic aldehyde functionality readily participates in condensation and reduction reactions.

Table 2: Summary of Aldehyde Reactions with 2-Fluoro-4-nitrobenzaldehyde and Analogous Compounds

Reaction TypeReagentsProductReaction ConditionsYield (%)Reference
OximationHydroxylamine hydrochloride, Sodium acetate2-Fluoro-4-nitrobenzaldehyde oximeEthanol, Reflux85-95 (expected)[1]
Aldol CondensationAcetone4-(2-Fluoro-4-nitrophenyl)-4-hydroxybutan-2-oneL-proline catalyst-[6]
ReductionSodium borohydride(2-Fluoro-4-nitrophenyl)methanolMethanol-[7]

Note: The yield for the oximation is an expected value based on similar reactions. Specific yields for the aldol condensation and reduction of 2-fluoro-4-nitrobenzaldehyde were not detailed in the provided search results, but these are standard transformations for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving 2-Fluoro-4-nitrobenzaldehyde and structurally related compounds, providing a practical guide for laboratory synthesis.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline for the reaction of 2-Fluoro-4-nitrobenzaldehyde with a primary or secondary amine.

  • Materials:

    • 2-Fluoro-4-nitrobenzaldehyde

    • Amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

    • Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a round-bottom flask, add 2-Fluoro-4-nitrobenzaldehyde (1.0 eq) and dissolve it in DMF or DMSO.

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

    • Add the base (K2CO3 or Et3N, 2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Synthesis of 2-Fluoro-4-nitrobenzaldehyde Oxime

This protocol is adapted from a general procedure for the synthesis of aryl oximes.[1]

  • Materials:

    • 2-Fluoro-4-nitrobenzaldehyde

    • Hydroxylamine hydrochloride (NH2OH·HCl) (1.1-1.5 eq)

    • Sodium acetate (2.0-2.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

    • If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-fluoro-4-nitrobenzaldehyde oxime.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the utilization of 2-Fluoro-4-nitrobenzaldehyde.

SNAr_Mechanism Reactants 2-Fluoro-4-nitrobenzaldehyde + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product 2-Substituted-4-nitrobenzaldehyde + F- Meisenheimer->Product Elimination of Fluoride

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental_Workflow Start Start: 2-Fluoro-4-nitrobenzaldehyde Reaction Reaction with Nucleophile (e.g., Amine, Phenol, Thiol) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis FinalProduct Pure Substituted Product Analysis->FinalProduct

General Experimental Workflow for SNAr Reactions.

Conclusion

2-Fluoro-4-nitrobenzaldehyde is a highly reactive and versatile intermediate in organic synthesis. The synergistic electron-withdrawing effects of the ortho-fluorine and para-nitro groups render the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution, with the fluorine atom serving as an excellent leaving group. Concurrently, the aldehyde functionality exhibits enhanced electrophilicity, facilitating a broad range of condensation and reduction reactions. This guide has provided a detailed overview of the electronic factors governing its reactivity, presented available quantitative data, and offered detailed experimental protocols for its key transformations. A thorough understanding of these principles is essential for researchers and professionals in the fields of medicinal chemistry and materials science to effectively utilize this valuable synthetic building block.

References

2-Fluoro-4-nitrobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

2-Fluoro-4-nitrobenzaldehyde has emerged as a pivotal intermediate in organic synthesis, prized for its trifecta of reactive sites: an electrophilic aldehyde, an activated aromatic ring amenable to nucleophilic substitution, and a nitro group that can be readily transformed into other functionalities. This unique combination of features makes it an exceptionally versatile building block for the construction of a diverse array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The presence of the fluorine atom and the nitro group in a para and ortho relationship to each other and the aldehyde function dictates its reactivity, enabling selective transformations at each position. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of 2-fluoro-4-nitrobenzaldehyde, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

2-Fluoro-4-nitrobenzaldehyde is a pale yellow solid at room temperature, and its key physical and chemical properties are summarized in the table below. These characteristics are essential for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 157701-72-9[1][2]
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Melting Point 98-100 °C[3]
Boiling Point 301.5 ± 27.0 °C (Predicted)[1][3]
Density 1.443 g/cm³[3]
Appearance Solid[4]
Storage 2-8°C, inert gas atmosphere[1][4]

Core Reactivity and Key Transformations

The synthetic utility of 2-fluoro-4-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the aldehyde group readily participates in a variety of condensation and coupling reactions. Furthermore, the nitro group can be selectively reduced to an amine, opening up another avenue for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions due to the strong activation by the para-nitro group. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at this position.

Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. While the specific protocol for 2-fluoro-4-nitrobenzaldehyde is not explicitly detailed, a highly analogous reaction with 2,4-difluoronitrobenzene provides a robust template.

  • Reagents and Conditions:

    • 2,4-Difluoronitrobenzene (1 equivalent)

    • Morpholine (1 equivalent)

    • Solvent: Acetonitrile or Dimethylformamide (DMF)

    • Base (e.g., Triethylamine)

    • Temperature: 85-105 °C

    • Reaction Time: 11-12 hours

  • Procedure: To a solution of 2,4-difluoronitrobenzene in the chosen solvent, add morpholine and the base. Heat the reaction mixture at the specified temperature and monitor the progress by TLC. Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

  • Expected Yield: High conversion (≈ 99%) and selectivity are reported for the continuous flow synthesis.[5] A batch synthesis of the analogous 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine in acetonitrile with triethylamine at 85°C for 12 hours yielded 95% of the product.[6]

  • Significance: This reaction is a key step in the synthesis of Linezolid, an important antibiotic.[5]

Reactions of the Aldehyde Group

The aldehyde functionality of 2-fluoro-4-nitrobenzaldehyde is a versatile handle for carbon-carbon bond formation through various classical organic reactions.

The Knoevenagel condensation with active methylene compounds, such as malononitrile, proceeds readily to form α,β-unsaturated products.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction: Condensation of 2-fluoro-4-nitrobenzaldehyde with malononitrile.

  • Reagents and Conditions:

    • 2-Fluoro-4-nitrobenzaldehyde (1 mmol)

    • Malononitrile (1.1 mmol)

    • Catalyst: Piperidine (catalytic amount) or Ammonium acetate

    • Solvent: Ethanol or water/methanol mixture

    • Temperature: Room temperature or 60°C (with microwave irradiation)

    • Reaction Time: 30 minutes (microwave) to several hours (room temperature)

  • Procedure: Dissolve 2-fluoro-4-nitrobenzaldehyde and malononitrile in the chosen solvent. Add the catalyst and stir the mixture at the specified temperature. Monitor the reaction by TLC. The product can be isolated by filtration upon precipitation or after removal of the solvent.

  • Expected Yield: High yields are generally expected. For example, the Knoevenagel condensation of 4-fluorobenzaldehyde with malononitrile under microwave irradiation for 30 minutes gave a 97% yield.[2]

  • Significance: This reaction provides a straightforward route to highly functionalized alkenes that can be used as intermediates in further synthetic transformations.

The Wittig reaction with phosphorus ylides offers a reliable method for the synthesis of alkenes with control over the double bond geometry.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

  • Reaction: Formation of an α,β-unsaturated ester from 2-fluoro-4-nitrobenzaldehyde.

  • Reagents and Conditions:

    • 2-Fluoro-4-nitrobenzaldehyde (1 equivalent)

    • (Carbethoxymethylene)triphenylphosphorane (1.15-1.2 equivalents)

    • Solvent: Dichloromethane (DCM) or solvent-free

    • Temperature: Room temperature

    • Reaction Time: 2 hours to overnight

  • Procedure: Dissolve the aldehyde in the solvent (if used) and add the ylide portion-wise with stirring. For the solvent-free reaction, the aldehyde and ylide are mixed and stirred. After the reaction is complete (monitored by TLC), the product is isolated by removing the triphenylphosphine oxide byproduct via precipitation from a non-polar solvent like hexanes.

  • Expected Yield: Wittig reactions are known for giving good to high yields.

  • Significance: This reaction is a key method for creating carbon-carbon double bonds and is widely used in the synthesis of natural products and pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond in 2-fluoro-4-nitrobenzaldehyde, although generally less reactive than C-Br or C-I bonds, can participate in palladium-catalyzed cross-coupling reactions under optimized conditions, particularly with the use of specialized ligands. More commonly, the fluorine is displaced first via SNAr, and a subsequently introduced group (e.g., triflate) can be used for cross-coupling. Alternatively, the aldehyde can be converted to a halide for coupling reactions. For the purpose of this guide, we will consider the aldehyde as a handle for introducing a coupling partner. A more direct approach would be to use a related bromo- or iodo-analogue of 2-fluoro-4-nitrobenzaldehyde if C-C coupling at that position is desired. However, the aldehyde can be used to build precursors for other coupling reactions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. While direct coupling at the C-F bond is challenging, a related aryl halide would be the substrate of choice.

General Protocol for Sonogashira Coupling of a Related Aryl Halide

  • Reaction: Coupling of an aryl halide with a terminal alkyne.

  • Reagents and Conditions:

    • Aryl halide (e.g., 2-iodo-4-nitrobenzaldehyde, 1 equivalent)

    • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

    • Catalyst: Pd(PPh₃)₂Cl₂ (e.g., 5 mol%)

    • Co-catalyst: CuI (e.g., 2.5 mol%)

    • Base: Triethylamine or Diisopropylamine

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: Room temperature to 60 °C

  • Procedure: To a solution of the aryl halide and alkyne in THF, the palladium catalyst, copper iodide, and base are added sequentially under an inert atmosphere. The reaction is stirred at the appropriate temperature until completion. The product is isolated by filtration through celite, extraction, and purification by column chromatography.

  • Expected Yield: Good to excellent yields are typically obtained.[7][8]

  • Significance: This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.

The Suzuki coupling is a versatile method for the formation of biaryl compounds from an aryl halide and a boronic acid.

General Protocol for Suzuki Coupling of a Related Aryl Halide

  • Reaction: Formation of a biaryl compound.

  • Reagents and Conditions:

    • Aryl halide (e.g., 2-chloro-4-nitrobenzaldehyde, 1 equivalent)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.5 equivalents)

    • Catalyst: Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) or a pre-catalyst.

    • Base: K₃PO₄

    • Solvent: Dioxane/water mixture

    • Temperature: 60-100 °C

  • Procedure: The aryl halide, boronic acid, base, and palladium catalyst/ligand are combined in the solvent system under an inert atmosphere. The mixture is heated until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.

  • Expected Yield: Good to excellent yields can be achieved with optimized catalyst systems.[9]

  • Significance: The Suzuki coupling is one of the most important C-C bond-forming reactions in modern organic synthesis, with wide applications in drug discovery.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for the synthesis of many heterocyclic compounds.

Experimental Protocol: Reduction of the Nitro Group to an Amine

  • Reaction: Conversion of 2-fluoro-4-nitrobenzaldehyde to 2-fluoro-4-aminobenzaldehyde.

  • Reagents and Conditions:

    • 2-Fluoro-4-nitrobenzaldehyde

    • Reducing agent:

      • Fe powder in acetic acid

      • SnCl₂ in ethanol

      • Catalytic hydrogenation (e.g., H₂, Pd/C)

    • Solvent: Acetic acid, ethanol, or other suitable solvents

    • Temperature: Varies depending on the reducing agent (e.g., reflux for Fe/AcOH)

  • Procedure: The nitro compound is dissolved in the appropriate solvent, and the reducing agent is added. The reaction is stirred at the required temperature until the reduction is complete. The product is isolated by filtration and/or extraction, followed by purification.

  • Expected Yield: High yields are generally achievable.

  • Significance: The resulting aminobenzaldehyde is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines.

Application in Multi-step Synthesis: Synthesis of Quinolines

A powerful application of 2-fluoro-4-nitrobenzaldehyde is in the synthesis of substituted quinolines. This is typically achieved through a two-step process: reduction of the nitro group to an amine, followed by a cyclization reaction such as the Friedländer synthesis.

Domino Nitro Reduction-Friedländer Synthesis of Quinolines

A highly efficient approach is the one-pot domino nitro reduction-Friedländer synthesis, where the reduction of the nitro group and the subsequent cyclization occur in the same reaction vessel.

Experimental Protocol: Synthesis of a 7-Fluoro-5-nitroquinoline Derivative

  • Reaction: One-pot synthesis of a quinoline from 2-fluoro-4-nitrobenzaldehyde and a ketone.

  • Reagents and Conditions:

    • 2-Fluoro-4-nitrobenzaldehyde (1 equivalent)

    • Ketone with an α-methylene group (e.g., acetone, 3 equivalents)

    • Reducing agent: Fe powder (4 equivalents)

    • Solvent: Glacial acetic acid

    • Temperature: 95-110 °C

    • Reaction Time: 3-4 hours

  • Procedure: 2-Fluoro-4-nitrobenzaldehyde and the ketone are dissolved in glacial acetic acid and heated. Iron powder is then added portion-wise. The reaction is monitored by TLC. Upon completion, the mixture is worked up, and the product is purified by column chromatography.

  • Expected Yield: High yields are reported for similar 2-nitrobenzaldehydes.

  • Significance: This domino reaction provides a rapid and efficient route to functionalized quinolines, which are prevalent scaffolds in many biologically active compounds.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations and a general experimental workflow for reactions involving 2-fluoro-4-nitrobenzaldehyde.

G Key Reactions of 2-Fluoro-4-nitrobenzaldehyde cluster_aldehyde Aldehyde Reactions cluster_snar SNAr Reaction cluster_reduction Nitro Reduction 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde Knoevenagel Product Knoevenagel Product 2-Fluoro-4-nitrobenzaldehyde->Knoevenagel Product Knoevenagel Condensation Wittig Product Wittig Product 2-Fluoro-4-nitrobenzaldehyde->Wittig Product Wittig Reaction SNAr Product SNAr Product 2-Fluoro-4-nitrobenzaldehyde->SNAr Product Nucleophilic Aromatic Substitution 2-Fluoro-4-aminobenzaldehyde 2-Fluoro-4-aminobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde->2-Fluoro-4-aminobenzaldehyde Reduction Quinoline Derivative Quinoline Derivative 2-Fluoro-4-aminobenzaldehyde->Quinoline Derivative Friedländer Synthesis

Caption: Key synthetic transformations of 2-Fluoro-4-nitrobenzaldehyde.

G General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Add 2-Fluoro-4-nitrobenzaldehyde, Reagents, Solvent, Catalyst start->reagents reaction Stir at Defined Temperature and Time reagents->reaction monitoring Monitor Reaction (TLC, GC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A generalized workflow for organic synthesis experiments.

Conclusion

2-Fluoro-4-nitrobenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a wide range of selective transformations, providing access to a plethora of complex molecular architectures. The reactions outlined in this guide, including nucleophilic aromatic substitution, various aldehyde-based condensations and couplings, and transformations of the nitro group, underscore its significance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The detailed protocols and data presented herein are intended to serve as a practical resource for chemists engaged in the design and execution of novel synthetic routes. As the demand for sophisticated organic molecules continues to grow, the strategic application of such versatile building blocks will remain at the forefront of chemical innovation.

References

A Comprehensive Theoretical and Computational Guide to 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a detailed theoretical and computational framework for the comprehensive analysis of 2-Fluoro-4-nitrobenzaldehyde. Intended for researchers, medicinal chemists, and materials scientists, this guide outlines established methodologies for elucidating the structural, vibrational, electronic, and nonlinear optical properties of the title molecule. 2-Fluoro-4-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, making a thorough understanding of its molecular characteristics essential for targeted drug design and materials engineering.[1][2] This document integrates known experimental data with proposed computational protocols based on Density Functional Theory (DFT), offering a roadmap for future research and application.

Introduction and Molecular Properties

2-Fluoro-4-nitrobenzaldehyde (C₇H₄FNO₃) is an aromatic aldehyde featuring two key functional groups: an electron-withdrawing nitro group (NO₂) and a highly electronegative fluorine (F) atom.[3] This substitution pattern significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a versatile building block in organic synthesis.[1] It is particularly noted for its role in developing novel therapeutic agents and fluorescent probes.[2] While experimental data is limited, a robust computational approach can predict its properties, guiding its application in drug development and materials science.

Physicochemical Data

The known physical and chemical properties of 2-Fluoro-4-nitrobenzaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄FNO₃PubChem[3]
Molecular Weight 169.11 g/mol PubChem[3]
CAS Number 157701-72-9ChemicalBook[4]
IUPAC Name 2-fluoro-4-nitrobenzaldehydePubChem[3]
Melting Point 98-100 °CEchemi[5]
Boiling Point 301.5 ± 27.0 °C (Predicted)Echemi[5]
Density 1.443 g/cm³Echemi[5]
Appearance Oily (as synthesized)ChemicalBook[4]

Synthesis and Experimental Protocols

A detailed understanding of the synthesis and experimental characterization is crucial for validating theoretical models.

Synthesis Protocol

A two-step synthesis method for 2-Fluoro-4-nitrobenzaldehyde has been reported, starting from 2-fluoro-4-nitrobenzoic acid.[4]

  • Reduction of Carboxylic Acid: 2-fluoro-4-nitrobenzoic acid is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. A borane-tetrahydrofuran complex is added dropwise, and the mixture is heated to 80 °C for 3 hours. After cooling, the reaction is acidified with 1N HCl and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to yield (2-fluoro-4-nitrophenyl)methanol.[4]

  • Oxidation to Aldehyde: The resulting (2-fluoro-4-nitrophenyl)methanol is mixed with manganese dioxide in dichloromethane and stirred overnight at room temperature. The mixture is filtered and the filtrate is concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzaldehyde as an oil.[4]

Spectroscopic Analysis Protocols

To validate computational results, experimental spectra are essential. The following are standard protocols for acquiring spectroscopic data for solid benzaldehyde derivatives.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can be obtained from a solid sample prepared using the KBr pellet technique.[6] A small amount of 2-Fluoro-4-nitrobenzaldehyde is mixed with potassium bromide powder and pressed into a transparent pellet. The spectrum should be recorded in the 4000-400 cm⁻¹ range to identify functional groups and obtain a molecular fingerprint.[6]

  • Fourier-Transform (FT)-Raman Spectroscopy: The FT-Raman spectrum can be recorded from a solid sample using a spectrometer with a Nd:YAG laser at an excitation wavelength of 1064 nm.[6] Data collected in the 4000-100 cm⁻¹ range provides complementary information to FT-IR, especially for non-polar and symmetric vibrations.[6]

Computational Methodology and Workflow

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules.[7] For compounds like 2-Fluoro-4-nitrobenzaldehyde, the B3LYP functional combined with the 6-311++G(d,p) basis set is a well-established method that provides a good balance between accuracy and computational cost, as demonstrated in studies of similar nitrobenzaldehydes.[8]

Computational_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation & Analysis cluster_output 3. Output start Define Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq elec Electronic Properties (HOMO-LUMO, MESP) opt->elec nbo NBO Analysis (Charge Delocalization) opt->nbo nlo NLO Properties (Hyperpolarizability) opt->nlo vib Vibrational Spectra (FT-IR, FT-Raman) freq->vib end Data Analysis & Interpretation vib->end elec->end nbo->end nlo->end

Figure 1: Proposed computational workflow for the analysis of 2-Fluoro-4-nitrobenzaldehyde.

Structural and Vibrational Analysis

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure.

Optimized Molecular Geometry

Geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory will yield the equilibrium bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation must be performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

Vibrational Spectra

The calculated harmonic vibrational frequencies provide a theoretical basis for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. Theoretical wavenumbers are often scaled to correct for anharmonicity and basis set limitations. A detailed interpretation involves analyzing the potential energy distribution (PED) for each vibrational mode.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
C-H Stretching (Aldehyde) ~2900 - 2800A characteristic peak for the aldehyde group.
C-H Stretching (Aromatic) ~3100 - 3000Stretching vibrations of the aromatic ring C-H bonds.
C=O Stretching (Aldehyde) ~1710 - 1690A very strong IR absorption typical for aromatic aldehydes.
NO₂ Asymmetric Stretching ~1550 - 1500Strong absorption from the nitro group.
NO₂ Symmetric Stretching ~1360 - 1320Strong absorption from the nitro group.
C-F Stretching ~1250 - 1100Stretching vibration of the carbon-fluorine bond.
NO₂ Rocking/Wagging ~750 - 500Bending modes of the nitro group.

Electronic Properties and Chemical Reactivity

The electronic structure of 2-Fluoro-4-nitrobenzaldehyde governs its reactivity, stability, and intermolecular interactions.

Electronic_Properties cluster_orbitals Frontier Molecular Orbitals cluster_potential Electrostatic Potential cluster_reactivity Predicted Chemical Behavior Molecule 2-Fluoro-4-nitrobenzaldehyde HOMO HOMO (Highest Occupied Molecular Orbital) Molecule->HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Molecule->LUMO MESP MESP (Molecular Electrostatic Potential) Molecule->MESP Reactivity Chemical Reactivity (via HOMO-LUMO Gap) HOMO->Reactivity LUMO->Reactivity Sites Electrophilic & Nucleophilic Sites MESP->Sites Stability Kinetic Stability Reactivity->Stability

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from the versatile starting material, 2-Fluoro-4-nitrobenzaldehyde. This compound serves as a critical building block in medicinal chemistry for the development of novel therapeutic agents, owing to its reactive aldehyde functionality and the presence of electron-withdrawing fluoro and nitro groups that facilitate nucleophilic aromatic substitution.[1][2]

Introduction

2-Fluoro-4-nitrobenzaldehyde is a key intermediate in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1] Its derivatives have shown significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy, as well as anti-inflammatory, and antimicrobial agents. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitro group can be a handle for further chemical modifications or a key pharmacophoric feature.[1][3]

Synthetic Pathways and Applications

The chemical reactivity of 2-Fluoro-4-nitrobenzaldehyde allows for derivatization at two primary sites: the aldehyde group and the fluorine-substituted aromatic ring. This enables the synthesis of a diverse library of compounds with potential biological activities.

Synthesis_Pathways A 2-Fluoro-4-nitrobenzaldehyde B Derivatives via Aldehyde Group A->B I Derivatives via Nucleophilic Aromatic Substitution (SNAr) A->I C Imine/Schiff Base B->C D Oxime B->D E Hydrazone B->E F Chalcone B->F G Alcohol (Reduction) B->G H Carboxylic Acid (Oxidation) B->H L Heterocyclic Scaffolds C->L F->L O Pyrazolines (from Chalcones) F->O J Amine Derivatives I->J K Ether/Thioether Derivatives I->K J->L P Potential Applications J->P M Pyrimidines L->M N Quinazolines L->N M->P N->P O->P Q Kinase Inhibitors P->Q R Anticancer Agents P->R S Antimicrobial Agents P->S SNAr_Workflow A 2-Fluoro-4-nitrobenzaldehyde + Nucleophile (e.g., Amine) B Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3, Et3N) A->B 1. Mix C Heat (e.g., 80-120 °C) B->C 2. React D Reaction Monitoring (TLC/LC-MS) C->D 3. Monitor E Work-up (e.g., Aqueous Quench, Extraction) D->E 4. Process F Purification (e.g., Crystallization, Chromatography) E->F 5. Purify G Substituted Derivative F->G Final Product Kinase_Inhibition_Pathway A 2-Fluoro-4-nitrobenzaldehyde Derivative B Kinase Inhibitor A->B Forms C Kinase (e.g., ALK, EGFR) B->C Binds to ATP binding site G Downstream Signaling B->G Inhibits F Phosphorylated Substrate C->F Phosphorylates D ATP D->C E Substrate E->C F->G H Cell Proliferation, Survival G->H I Apoptosis H->I Leads to

References

Application Notes and Protocols: 2-Fluoro-4-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzaldehyde is a versatile trifunctional building block in organic synthesis, playing a crucial role as a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). The presence of an aldehyde group for condensation and derivatization, a nitro group that can be reduced to an amine, and a fluorine atom which can enhance metabolic stability and binding affinity, makes this compound highly valuable in medicinal chemistry.[1][2] These application notes provide detailed protocols for the use of 2-Fluoro-4-nitrobenzaldehyde in the synthesis of intermediates for prominent kinase inhibitors such as Olaparib and Regorafenib, and highlights its utility in fundamental synthetic transformations like reductive amination and Suzuki coupling.

Synthesis of a Key Intermediate for Olaparib

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. A key intermediate in its synthesis is 2-fluoro-5-formylbenzoic acid. While several routes to this intermediate exist, one strategic approach involves the derivatization of 2-Fluoro-4-nitrobenzaldehyde. A plausible synthetic pathway initiates with the protection of the aldehyde, followed by oxidation of a precursor methyl group at the 5-position (not detailed here), leading to the desired 2-fluoro-5-formylbenzoic acid.

A more direct reported synthesis of 2-fluoro-5-formylbenzoic acid starts from 3-bromo-4-fluorobenzaldehyde, which is then converted to 2-fluoro-5-formylbenzonitrile and subsequently hydrolyzed to the final carboxylic acid.[1][2]

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic Acid via Hydrolysis of 2-Fluoro-5-formylbenzonitrile

This protocol details the hydrolysis of 2-fluoro-5-formylbenzonitrile to 2-fluoro-5-formylbenzoic acid.

  • Materials:

    • 2-Fluoro-5-formylbenzonitrile

    • Sulfuric acid (concentrated)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Prepare an aqueous sulfuric acid solution (e.g., 50-70%) by cautiously adding concentrated sulfuric acid to water with cooling.

    • Add 2-fluoro-5-formylbenzonitrile (1.0 eq) to the sulfuric acid solution.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluoro-5-formylbenzoic acid.

    • Purify the crude product by recrystallization or column chromatography.

PrecursorProductReagents & ConditionsYield (%)Reference
2-Fluoro-5-formylbenzonitrile2-Fluoro-5-formylbenzoic acidH₂SO₄, H₂O, refluxHigh[1]

Synthesis of a Key Intermediate for Regorafenib

Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. A crucial starting material for the synthesis of Regorafenib is 4-amino-3-fluorophenol. A potential synthetic route to this intermediate from 2-Fluoro-4-nitrobenzaldehyde involves a two-step process: a Baeyer-Villiger oxidation to form 2-fluoro-4-nitrophenol, followed by the reduction of the nitro group.

Synthetic Workflow for 4-amino-3-fluorophenol

A 2-Fluoro-4-nitrobenzaldehyde B 2-Fluoro-4-nitrophenol A->B  Baeyer-Villiger Oxidation (m-CPBA or Oxone, H₂SO₄) C 4-Amino-3-fluorophenol B->C  Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic pathway from 2-Fluoro-4-nitrobenzaldehyde to 4-amino-3-fluorophenol.

Experimental Protocol 1: Baeyer-Villiger Oxidation of 2-Fluoro-4-nitrobenzaldehyde

This protocol describes the oxidation of 2-fluoro-4-nitrobenzaldehyde to 2-fluoro-4-nitrophenol.

  • Materials:

    • 2-Fluoro-4-nitrobenzaldehyde

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone

    • 2,2,2-Trifluoroethanol (TFE)

    • Sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in TFE.

    • Add m-CPBA (1.1-1.5 eq) or Oxone (1.5-2.0 eq) to the solution.

    • Carefully add a catalytic amount of concentrated H₂SO₄.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and quench with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-fluoro-4-nitrophenol by column chromatography or recrystallization.

Starting MaterialProductOxidizing AgentSolventCatalystYield (%)Reference
2-Fluorobenzaldehyde (analogous)2-Fluorophenol (analogous)m-CPBA or OxoneTFEH₂SO₄97 (RCY)[3]

Experimental Protocol 2: Reduction of 2-Fluoro-4-nitrophenol

This protocol details the reduction of the nitro group of 2-fluoro-4-nitrophenol to an amine.

  • Materials:

    • 2-Fluoro-4-nitrophenol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

    • Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂)

    • Ethanol or Ethyl acetate

    • Sodium bicarbonate solution (saturated)

  • Procedure (using SnCl₂/HCl):

    • Suspend 2-fluoro-4-nitrophenol (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (3-5 eq) to the suspension.

    • Carefully add concentrated HCl and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-amino-3-fluorophenol by column chromatography.

Starting MaterialProductReducing AgentSolventYield (%)Reference
2,4-Dinitrophenol (analogous)2-Amino-4-nitrophenol (analogous)Na₂S, NH₄Cl, NH₄OHWater64-67[4]
4-Nitrophenol (analogous)4-Aminophenol (analogous)NaBH₄, CatalystWater>95[5][6]

Key Synthetic Transformations

1. Reductive Amination

Reductive amination is a powerful method to form C-N bonds. The aldehyde functionality of 2-Fluoro-4-nitrobenzaldehyde can react with primary or secondary amines to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Reductive Amination Workflow

A 2-Fluoro-4-nitrobenzaldehyde C Imine/Iminium Intermediate A->C B Amine (R₂NH) B->C D N-Substituted Benzylamine C->D  Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr Ar-Br ArBr->ArPdBr RBOH R'-B(OH)₂ RBOH->ArPdR Base Base Base->ArPdR DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER Replication DNA Replication BER->Replication DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Stalled Replication Fork HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival Cell_Death Cell Death (Apoptosis) HRR->Cell_Death Synthetic Lethality Olaparib Olaparib Olaparib->PARP Inhibition BRCA_mut BRCA1/2 Mutation (Defective HRR) BRCA_mut->HRR Inhibition cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis VEGFR VEGFR Tumor_Growth Tumor Growth, Proliferation, and Survival VEGFR->Tumor_Growth PDGFR PDGFR PDGFR->Tumor_Growth FGFR FGFR FGFR->Tumor_Growth KIT KIT KIT->Tumor_Growth RET RET RET->Tumor_Growth RAF RAF RAF->Tumor_Growth Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibition Lenvatinib->FGFR Inhibition Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

References

Application of 2-Fluoro-4-nitrobenzaldehyde in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-nitrobenzaldehyde is a versatile chemical intermediate characterized by the presence of a reactive aldehyde group, an electron-withdrawing nitro group, and a fluorine atom on the benzene ring.[1] These features make it a valuable precursor in the synthesis of a variety of agrochemicals, particularly herbicides. The fluorine substituent can enhance the metabolic stability and bioavailability of the final product, while the nitro and aldehyde groups provide reactive sites for constructing more complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitrobenzaldehyde in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Herbicidal Application: Protoporphyrinogen Oxidase (PPO) Inhibitors

A significant application of 2-Fluoro-4-nitrobenzaldehyde in the agrochemical industry is in the synthesis of herbicides that target and inhibit the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane disruption and plant death.

The 2-fluoro-4-nitrophenyl moiety derived from 2-Fluoro-4-nitrobenzaldehyde is a common structural feature in a number of potent PPO-inhibiting herbicides. This guide will focus on a plausible synthetic route to a complex pyrazole-based PPO inhibitor, showcasing the utility of 2-Fluoro-4-nitrobenzaldehyde as a starting material.

Quantitative Data: Herbicidal Activity of Pyrazole Derivatives

The following table summarizes the herbicidal activity of various pyrazole derivatives against different weed species. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to cause 50% inhibition of enzyme activity or plant growth, respectively.

Compound IDTarget Weed SpeciesHerbicidal Activity (IC50/EC50)Reference
16 Abutilon theophrasti (Velvetleaf)>90% inhibition at 150 g ai/ha[2]
16 Portulaca oleracea (Common Purslane)>90% inhibition at 150 g ai/ha[2]
16 Amaranthus retroflexus (Redroot Pigweed)>90% inhibition at 150 g ai/ha[2]
16 Setaria viridis (Green Foxtail)>90% inhibition at 150 g ai/ha[2]
16 Echinochloa crus-galli (Barnyard Grass)>90% inhibition at 150 g ai/ha[2]
16 Digitaria sanguinalis (Large Crabgrass)>90% inhibition at 150 g ai/ha[2]
16 PPO EnzymeIC50 = 0.04 mg/L[2]
17 Arabidopsis thaliana (Thale Cress)IC50 = 3.1 µM (root)[2]
3-1 Echinochloa crus-galli L.EC50 = 64.32 µg/mL[3]
3-1 Cyperus iria L.EC50 = 65.83 µg/mL[3]
3-1 Dactylis glomerata L.EC50 = 62.42 µg/mL[3]
3-1 Trifolium repens L.EC50 = 67.72 µg/mL[3]
3-7 Echinochloa crus-galli L.EC50 = 65.33 µg/mL[3]
3-7 Cyperus iria L.EC50 = 64.90 µg/mL[3]
3-7 Dactylis glomerata L.EC50 = 59.41 µg/mL[3]
3-7 Trifolium repens L.EC50 = 67.41 µg/mL[3]

Experimental Protocols

This section outlines a multi-step synthesis of a hypothetical, yet representative, pyrazole-based PPO-inhibiting herbicide starting from 2-Fluoro-4-nitrobenzaldehyde. The pathway involves key transformations including reduction of the nitro group, diazotization, Sandmeyer reaction, and pyrazole ring formation.

Diagram: Synthetic Pathway from 2-Fluoro-4-nitrobenzaldehyde to a Pyrazole Herbicide

Synthetic_Pathway A 2-Fluoro-4-nitrobenzaldehyde B 2-Fluoro-4-aminobenzaldehyde A->B Reduction (e.g., Fe, NH4Cl) C 2-Fluoro-4-formylbenzenediazonium salt B->C Diazotization (NaNO2, HBr) D 4-Bromo-2-fluoro-benzaldehyde C->D Sandmeyer Reaction (CuBr) E 1,3-Dicarbonyl Intermediate D->E Condensation/Alkylation G Pyrazole Herbicide Core E->G F Substituted Hydrazine F->G Pyrazole Formation

Caption: Synthetic route to a pyrazole herbicide.

Protocol 1: Reduction of 2-Fluoro-4-nitrobenzaldehyde to 2-Fluoro-4-aminobenzaldehyde

This protocol describes the reduction of the nitro group to an amine, a crucial first step in the synthetic sequence.

  • Materials:

    • 2-Fluoro-4-nitrobenzaldehyde

    • Iron powder (Fe)

    • Ammonium chloride (NH4Cl)

    • Ethanol

    • Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO4)

    • Celite

    • Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add 2-Fluoro-4-nitrobenzaldehyde (1 equivalent), ethanol, and water.

    • To the stirred solution, add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-Fluoro-4-aminobenzaldehyde.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for Reduction

Reduction_Workflow Start Start: 2-Fluoro-4-nitrobenzaldehyde Reaction Add Fe, NH4Cl Ethanol/Water Reflux Start->Reaction Filtration Filter through Celite Reaction->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Extract with Ethyl Acetate Concentration1->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify (Column Chromatography) Drying->Purification Product Product: 2-Fluoro-4-aminobenzaldehyde Purification->Product Pyrazole_Formation Reactants 1,3-Dicarbonyl Compound Hydrazine Reaction Condensation & Cyclization Reactants:f0->Reaction Reactants:f1->Reaction Product Pyrazole Core Reaction->Product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This method is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules and pharmaceutical intermediates. 2-Fluoro-4-nitrobenzaldehyde is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group positioned para to the fluorine atom, which serves as a good leaving group. This activation facilitates the attack of various nucleophiles, leading to a wide array of substituted benzaldehyde derivatives. These products are valuable building blocks in the synthesis of bioactive compounds, including potent kinase inhibitors.[1] This document provides detailed protocols for the SNAr of 2-fluoro-4-nitrobenzaldehyde with common classes of nucleophiles and highlights its application in the synthesis of kinase inhibitors targeting key signaling pathways in cancer.

Reaction Mechanism

The SNAr reaction of 2-fluoro-4-nitrobenzaldehyde proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Figure 1: General mechanism of the SNAr reaction.

Data Presentation: SNAr Reactions of 2-Fluoro-4-nitrobenzaldehyde

The following tables summarize typical reaction conditions and yields for the SNAr of 2-fluoro-4-nitrobenzaldehyde with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80495
p-ToluidineK₂CO₃DMF80492
MorpholineEt₃NTHF60688
PiperidineK₂CO₃MeCN70590
BenzylamineNaHCO₃DMSO90885

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1001282
p-CresolCs₂CO₃DMSO1101085
Methanol (as sodium methoxide)NaHTHF25390
Benzyl alcohol (as sodium salt)NaHTHF50678

Table 3: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF60298
Benzyl mercaptanEt₃NMeCN50395
4-MethylthiophenolK₂CO₃DMSO702.596

Experimental Protocols

The following are generalized protocols for the SNAr of 2-fluoro-4-nitrobenzaldehyde with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted-2-amino-4-nitrobenzaldehydes.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • Amine (e.g., aniline, morpholine) (1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Solvent (e.g., DMF, THF, MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) and the amine (1.1 eq) in the chosen solvent.

  • Add the base (2.0 eq).

  • Stir the reaction mixture at the temperature and for the time indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenols (O-Arylation)

This protocol describes a general procedure for the synthesis of 2-phenoxy-4-nitrobenzaldehydes.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • Phenol (1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF, DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the base (2.0 eq) in the solvent, add the phenol (1.2 eq) and stir for 15 minutes at room temperature.

  • Add 2-fluoro-4-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the reaction to the temperature and for the time indicated in Table 2, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiols (S-Arylation)

This protocol describes a general procedure for the synthesis of 2-(arylthio)-4-nitrobenzaldehydes.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 eq)

  • Solvent (e.g., DMF, MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) and the thiol (1.1 eq) in the solvent.

  • Add the base (1.5 eq) and stir the mixture at the temperature and for the time indicated in Table 3.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Application in Drug Development: Synthesis of Kinase Inhibitors

2-Fluoro-4-nitrobenzaldehyde is a key starting material in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The substituted 2-amino-4-nitrobenzaldehyde core, readily accessible through the SNAr reaction, can be further elaborated to construct complex heterocyclic systems that potently and selectively inhibit the activity of kinases driving tumor growth.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (derived from 2-Fluoro-4-nitro- benzaldehyde) Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and its inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[4][5] This pathway regulates B-cell survival, activation, and proliferation.[4] Dysregulation of BTK signaling is implicated in various B-cell malignancies. BTK inhibitors have shown remarkable efficacy in treating these diseases.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation B-Cell Proliferation and Survival NF_kB->Proliferation MAPK->Proliferation Inhibitor BTK Inhibitor (derived from 2-Fluoro-4-nitro- benzaldehyde) Inhibitor->BTK

Figure 3: Simplified BTK signaling pathway and its inhibition.

Experimental Workflow

The general workflow for the synthesis and application of 2-fluoro-4-nitrobenzaldehyde derivatives in drug discovery is outlined below.

Workflow start Start: 2-Fluoro-4-nitrobenzaldehyde + Nucleophile snar SNAr Reaction (Protocols 1-3) start->snar purification Purification (Column Chromatography) snar->purification characterization Characterization (NMR, MS, etc.) purification->characterization elaboration Further Synthetic Elaboration characterization->elaboration bio_screening Biological Screening (e.g., Kinase Assays) elaboration->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 4: General workflow for synthesis and drug discovery.

Conclusion

The SNAr reactions of 2-fluoro-4-nitrobenzaldehyde provide an efficient and versatile method for the synthesis of a diverse range of substituted aromatic compounds. The protocols outlined in these application notes can be readily adapted for various nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The utility of this chemistry in the synthesis of potent kinase inhibitors underscores its importance for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: 2-Fluoro-4-nitrobenzaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzaldehyde is a versatile bifunctional reagent increasingly utilized as a key starting material in the synthesis of complex heterocyclic molecules for pharmaceutical applications. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically placed fluorine atom, make it an attractive building block for the development of potent and selective kinase inhibitors. The aldehyde functionality provides a convenient handle for introducing diversity through reactions such as reductive amination, while the nitro group can be readily reduced to an amine, which can then be further functionalized to interact with the hinge region of a kinase or to construct fused ring systems common in many kinase inhibitor scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

This document provides detailed application notes on the utility of 2-Fluoro-4-nitrobenzaldehyde in the synthesis of a hypothetical kinase inhibitor, "KIN-123," targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The protocols outlined are based on established synthetic methodologies for structurally related compounds.

Key Applications in Kinase Inhibitor Synthesis

  • Scaffold Construction: The reactive nature of 2-Fluoro-4-nitrobenzaldehyde allows for its incorporation into various heterocyclic scaffolds known to be effective kinase inhibitor cores, such as quinazolines, pyridopyrimidines, and other fused systems.

  • Introduction of Key Binding Moieties: The aldehyde group is a versatile precursor for introducing functionalities that can interact with the solvent-exposed regions of the kinase active site.

  • Modulation of Physicochemical Properties: The fluorine substituent can improve crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1]

Synthetic Strategy Overview

The synthesis of our target kinase inhibitor, KIN-123, from 2-Fluoro-4-nitrobenzaldehyde follows a logical and efficient pathway. The overall workflow involves an initial reductive amination to introduce a key side chain, followed by reduction of the nitro group to an amine. This newly formed amine then serves as a nucleophile in a cyclization reaction to form the core heterocyclic scaffold of the inhibitor.

G A 2-Fluoro-4-nitrobenzaldehyde B Intermediate 1 (Amine Adduct) A->B Reductive Amination C Intermediate 2 (Aniline Derivative) B->C Nitro Group Reduction D KIN-123 (Final Kinase Inhibitor) C->D Cyclization & Final Modification

Caption: Synthetic workflow for KIN-123 starting from 2-Fluoro-4-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Fluoro-4-nitrobenzaldehyde

This protocol describes the initial coupling of a primary amine to the aldehyde functionality of 2-Fluoro-4-nitrobenzaldehyde.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde (1.0 equiv)

  • Primary amine of choice (e.g., 4-aminopiperidine derivative) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-Fluoro-4-nitrobenzaldehyde in anhydrous DCM in a round-bottom flask, add the primary amine.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride in portions over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine-linked nitropyridine intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine, a crucial step for subsequent cyclization.

Materials:

  • Product from Protocol 1 (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0 equiv)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend the nitro compound and ammonium chloride in a mixture of ethanol and water in a round-bottom flask.

  • Heat the mixture to reflux and then add iron powder portion-wise over 30 minutes.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline derivative. This product is often used in the next step without further purification.

Target Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention. Kinase inhibitors designed to target key components of this pathway, such as PI3K, Akt, or mTOR, can effectively block downstream signaling and inhibit tumor growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream KIN123 KIN-123 KIN123->PI3K KIN123->Akt KIN123->mTORC1

References

Application Notes and Protocols for the Development of Antimicrobial Agents Using a 2-Fluoro-4-nitrobenzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel agents derived from a 2-Fluoro-4-nitrobenzaldehyde scaffold. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the exploration of this promising chemical moiety for antimicrobial drug discovery. While direct antimicrobial data for derivatives of 2-Fluoro-4-nitrobenzaldehyde are limited in publicly available literature, this guide utilizes data from structurally related compounds, particularly those derived from 4-nitrobenzaldehyde and 2-fluorobenzaldehyde, to provide a predictive framework and methodological guidance.

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. The 2-Fluoro-4-nitrobenzaldehyde scaffold presents a promising starting point for the synthesis of new antimicrobial candidates. The presence of a fluorine atom can enhance metabolic stability and cell membrane permeability, while the nitro group is a well-known pharmacophore in antimicrobial drugs, often associated with a redox-activated mechanism of action.[1][2] This scaffold can be readily modified to generate a diverse library of compounds, such as Schiff bases and oximes, for antimicrobial screening.

Potential Signaling Pathway and Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often attributed to their reduction within the microbial cell to form reactive nitroso and hydroxylamine intermediates.[1][2] These reactive species can induce cellular damage through various mechanisms, including DNA damage, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death.[1][2][3] The electron-withdrawing nature of the nitro group is crucial for this bioactivation.[1]

G cluster_cell Microbial Cell Nitro_Compound Nitroaromatic Compound (e.g., 2-Fluoro-4-nitrobenzaldehyde derivative) Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Oxidative_Stress->Cell_Death G Start Start Dissolve_Aldehyde Dissolve 2-Fluoro-4-nitrobenzaldehyde in Ethanol Start->Dissolve_Aldehyde Add_Amine Add Primary Amine (equimolar) Dissolve_Aldehyde->Add_Amine Add_Catalyst Add Glacial Acetic Acid (catalytic amount) Add_Amine->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature Monitor_TLC->Cool Reaction Complete Precipitate Pour into Ice-Cold Water Cool->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash_Dry Wash with Water and Dry Filter->Wash_Dry Recrystallize Recrystallize from Ethanol Wash_Dry->Recrystallize End End Recrystallize->End G Start Start Prepare_Stock Prepare Stock Solution of Test Compound in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with no Growth) Incubate->Read_MIC End End Read_MIC->End

References

experimental protocol for the synthesis of 2-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-4-nitrobenzaldehyde Oxime, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on established methods for the oximation of aromatic aldehydes.

Introduction

2-Fluoro-4-nitrobenzaldehyde oxime is a fluorinated nitroaromatic compound with potential applications in the synthesis of biologically active molecules. The presence of the oxime functional group, a fluorine atom, and a nitro group makes it a versatile building block for further chemical modifications in drug discovery. The synthesis involves the condensation reaction of 2-Fluoro-4-nitrobenzaldehyde with hydroxylamine.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the starting material and the predicted properties of the final product. Quantitative data for the synthesis of 2-Fluoro-4-nitrobenzaldehyde oxime is not extensively reported in the literature; therefore, some values are based on predictions for structurally similar compounds.[1]

Property2-Fluoro-4-nitrobenzaldehyde (Starting Material)2-Fluoro-4-nitrobenzaldehyde Oxime (Product)
Molecular Formula C₇H₄FNO₃C₇H₅FN₂O₃
Molecular Weight 169.11 g/mol 184.13 g/mol
Appearance White to off-white crystalline powderPredicted: White to pale yellow solid
Melting Point 98-100 °CNot reported
¹H NMR Not applicablePredicted: Aromatic protons (7.5-8.5 ppm), Aldoxime proton (CH=N, ~8.2 ppm), Oxime proton (N-OH, ~11.5 ppm)
¹³C NMR Not applicablePredicted: Aromatic carbons (110-150 ppm), Oxime carbon (C=N, ~145-155 ppm)[1]
IR Spectroscopy Not applicablePredicted: O-H stretch (~3200-3600 cm⁻¹), C=N stretch (~1640-1690 cm⁻¹), N-O stretch (~930-960 cm⁻¹)[1]
Mass Spectrometry Not applicablePredicted: Molecular ion peak (M+) at m/z 184.13[1]

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl oximes.[2][3]

Materials and Reagents
  • 2-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Sodium carbonate (Na₂CO₃)

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure
  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 2-Fluoro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or a 1:1 mixture of methanol and water.[2]

  • Addition of Reagents: To the stirred solution, add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride, followed by 1.1 to 1.5 equivalents of a base like sodium acetate or sodium carbonate.[2] The base is added to neutralize the HCl liberated from the hydroxylamine hydrochloride.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is considered complete when the starting aldehyde spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 2-Fluoro-4-nitrobenzaldehyde oxime.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydroxylamine hydrochloride is a corrosive and potentially toxic substance. Handle with care.

  • The organic solvents used are flammable. Avoid open flames and sources of ignition.

Diagrams

Synthesis Reaction

G General Synthesis of 2-Fluoro-4-nitrobenzaldehyde Oxime cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde Product_Oxime 2-Fluoro-4-nitrobenzaldehyde Oxime 2-Fluoro-4-nitrobenzaldehyde->Product_Oxime + Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Product_Oxime + Base Base (e.g., Sodium Acetate) Base->Product_Oxime Solvent Solvent (e.g., Ethanol/Water) Solvent->Product_Oxime

Caption: Reaction scheme for the synthesis of 2-Fluoro-4-nitrobenzaldehyde Oxime.

Experimental Workflow

G Experimental Workflow A 1. Dissolve Aldehyde in Solvent B 2. Add Hydroxylamine HCl and Base A->B C 3. Stir at Room Temp or Heat Gently B->C D 4. Monitor by TLC C->D E 5. Reaction Work-up (Extraction/Filtration) D->E Reaction Complete F 6. Isolate Crude Product E->F G 7. Purify by Recrystallization or Chromatography F->G H Final Product: 2-Fluoro-4-nitrobenzaldehyde Oxime G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-nitrobenzaldehyde via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to facilitate your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of 2-Fluoro-4-nitrobenzaldehyde?

A1: The selection of an appropriate solvent is the most crucial step. An ideal solvent will dissolve the 2-Fluoro-4-nitrobenzaldehyde completely at an elevated temperature but will have low solubility for it at room temperature or below, allowing for the formation of pure crystals upon cooling. For a polar molecule like 2-Fluoro-4-nitrobenzaldehyde, polar solvents should be screened.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease the saturation, and then allowing it to cool more slowly. Using a solvent with a lower boiling point can also prevent this issue.

Q3: Crystal formation is not occurring, even after the solution has cooled. What are the possible reasons and solutions?

A3: This is likely due to either the solution being too dilute (too much solvent was added) or supersaturation.

  • Too much solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure 2-Fluoro-4-nitrobenzaldehyde.[1]

Q4: What are the common impurities I might encounter in crude 2-Fluoro-4-nitrobenzaldehyde?

A4: Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted precursors (e.g., 2-fluoro-4-nitrotoluene), over-oxidized products such as 2-fluoro-4-nitrobenzoic acid, or isomers formed during the nitration step.[2]

Q5: How can I remove colored impurities during recrystallization?

A5: If your hot solution has a noticeable color, it may be due to dissolved impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The compound is highly soluble in the chosen solvent even at low temperatures. - Premature crystallization during hot filtration.- Concentrate the solution by evaporating some solvent and re-cool. - Select a different solvent or use a mixed-solvent system. - Ensure the filtration apparatus is pre-heated to prevent cooling.
Formation of an Oil - The solution is too concentrated. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the solute. - Presence of significant impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly. - Insulate the flask to slow down the cooling process. - Choose a lower-boiling point solvent. - Consider a preliminary purification step like column chromatography if impurities are high.
Crystals are Contaminated - The cooling was too rapid, trapping impurities. - Insufficient washing of the collected crystals. - The chosen solvent also dissolves impurities at high temperatures and precipitates them upon cooling.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Wash the crystals with a small amount of ice-cold recrystallization solvent. - Choose a solvent that has a different solubility profile for the impurities.
Difficulty Dissolving the Solid - The chosen solvent is not a good solvent for the compound, even when hot. - Insufficient solvent is being used.- Try a more polar solvent or a solvent mixture. - Add more solvent in small portions to the heated mixture until the solid dissolves.

Data Presentation

Table 1: Qualitative Solubility of 2-Fluoro-4-nitrobenzaldehyde in Common Organic Solvents

Solvent Polarity Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Water HighLowLowPoor as a single solvent.
Ethanol HighModerateHighGood potential candidate.
Methanol HighModerateHighGood potential candidate.
Isopropanol MediumLow to ModerateHighExcellent potential candidate.
Acetone HighHighVery HighLikely too soluble for good recovery.
Ethyl Acetate MediumModerate to HighVery HighMay result in low recovery.
Toluene LowLowModerate to HighPotential for mixed-solvent systems.
Hexane Very LowVery LowLowUnsuitable as a primary solvent; good as an anti-solvent.

Note: This data is estimated based on chemical principles. Small-scale solubility tests are highly recommended before performing a large-scale recrystallization.

Experimental Protocols

1. Single-Solvent Recrystallization of 2-Fluoro-4-nitrobenzaldehyde

This protocol is a general procedure and should be optimized based on preliminary solubility tests. Isopropanol or ethanol are good starting points for solvent selection.

Procedure:

  • Dissolution: Place the crude 2-Fluoro-4-nitrobenzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_output Output crude_product Crude 2-Fluoro-4- nitrobenzaldehyde dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution solvent_selection Solvent Selection (e.g., Isopropanol) solvent_selection->dissolution hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration (isolate crystals) cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline 2-Fluoro-4-nitrobenzaldehyde drying->pure_product

Caption: Experimental workflow for the purification of 2-Fluoro-4-nitrobenzaldehyde by recrystallization.

Troubleshooting_Logic start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil crystals_formed Crystals Formed check_crystals->crystals_formed Yes troubleshoot_no_crystals Troubleshoot: 1. Evaporate excess solvent 2. Scratch flask 3. Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: 1. Reheat & add more solvent 2. Cool slower oiling_out->troubleshoot_oiling check_purity Check Purity (e.g., melting point) crystals_formed->check_purity pure Pure Product check_purity->pure Pure impure Impure Product check_purity->impure Impure troubleshoot_impure Troubleshoot: 1. Re-recrystallize 2. Choose different solvent 3. Slower cooling impure->troubleshoot_impure

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Fluoro-4-nitrobenzaldehyde, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Fluoro-4-nitrobenzaldehyde?

A1: The two main synthetic strategies for preparing 2-Fluoro-4-nitrobenzaldehyde are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a precursor like 2-chloro-4-nitrobenzaldehyde with a fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent.

  • Nitration of 2-Fluorobenzaldehyde: This method involves the direct nitration of 2-fluorobenzaldehyde using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

Q2: What are the most common reasons for low yields in the synthesis of 2-Fluoro-4-nitrobenzaldehyde?

A2: Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Poor Quality of Reagents: The purity of starting materials and reagents, especially the dryness of fluoride sources in SNAr reactions, is critical.

  • Formation of Byproducts: Side reactions such as the formation of isomers, dinitrated products, or oxidation of the aldehyde group can reduce the yield of the desired product.[1]

  • Inefficient Purification: Loss of product during workup and purification steps, particularly when separating isomers, can lead to lower overall yields.[1]

Q3: How critical is water content in the SNAr synthesis method?

A3: The presence of water can be detrimental in SNAr reactions that utilize anhydrous fluoride salts like potassium fluoride. Water can hydrate the fluoride ions, reducing their nucleophilicity and leading to lower reaction rates and yields. However, in some cases, a controlled amount of water can surprisingly suppress the formation of elimination byproducts.[2][3] It is crucial to use anhydrous solvents and properly dried reagents for optimal results.

Q4: What are the typical byproducts in the nitration of 2-fluorobenzaldehyde?

A4: The primary byproducts in the nitration of 2-fluorobenzaldehyde are positional isomers, mainly 2-fluoro-5-nitrobenzaldehyde and to a lesser extent, 2-fluoro-3-nitrobenzaldehyde. Over-nitration to form dinitro derivatives and oxidation of the aldehyde to a carboxylic acid (2-fluoro-4-nitrobenzoic acid) can also occur, particularly under harsh conditions.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low yields in the two primary synthetic routes for 2-Fluoro-4-nitrobenzaldehyde.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Problem: Low yield of 2-Fluoro-4-nitrobenzaldehyde from 2-chloro-4-nitrobenzaldehyde and KF.

Below is a troubleshooting decision tree to diagnose and resolve common issues in the SNAr synthesis.

SNAr_Troubleshooting start Low Yield in SNAr suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions reagent_quality Poor Reagent Quality? start->reagent_quality workup_issues Inefficient Workup/ Purification? start->workup_issues temp_issue Incorrect Temperature suboptimal_conditions->temp_issue Yes solvent_issue Inappropriate Solvent suboptimal_conditions->solvent_issue Yes time_issue Insufficient Reaction Time suboptimal_conditions->time_issue Yes kf_issue Wet KF or Solvent reagent_quality->kf_issue Yes sm_purity_issue Impure Starting Material reagent_quality->sm_purity_issue Yes extraction_loss Product Loss During Extraction workup_issues->extraction_loss Yes purification_loss Loss During Chromatography/Recrystallization workup_issues->purification_loss Yes solution_temp Solution: Optimize temperature. (e.g., 150-180°C) temp_issue->solution_temp solution_solvent Solution: Use high-boiling polar aprotic solvent (e.g., DMF, DMSO, Sulfolane). solvent_issue->solution_solvent solution_time Solution: Monitor reaction by TLC/GC to completion. time_issue->solution_time solution_kf Solution: Use spray-dried KF and anhydrous solvent. Perform Karl Fischer titration. kf_issue->solution_kf solution_sm_purity Solution: Purify starting material before reaction. sm_purity_issue->solution_sm_purity solution_extraction Solution: Optimize extraction solvent and procedure. extraction_loss->solution_extraction solution_purification Solution: Optimize purification method. purification_loss->solution_purification

Caption: Troubleshooting Decision Tree for SNAr Synthesis.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC. If the starting material is still present after a prolonged period, consider increasing the reaction temperature in increments.
Inactive potassium fluoride.Use spray-dried potassium fluoride or dry it in an oven before use. Ensure the use of an anhydrous solvent. The reactivity of KF can be enhanced by using a phase-transfer catalyst.
Formation of Side Products Presence of residual water leading to hydrolysis of the starting material or product.Use anhydrous solvents and reagents. Perform Karl Fischer titration to determine the water content of the solvent and KF.[4][5]
Competing elimination reactions.While less common for this substrate, optimizing the temperature and choice of base/fluoride source can minimize this.
Difficult Product Isolation The product is soluble in the aqueous phase during workup.Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve partitioning of the product into the organic layer.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Route 2: Nitration of 2-Fluorobenzaldehyde

Problem: Low yield of 2-Fluoro-4-nitrobenzaldehyde and formation of multiple isomers.

Below is a workflow diagram for optimizing the nitration of 2-fluorobenzaldehyde.

Nitration_Optimization start Low Yield/ Poor Selectivity in Nitration temp_control Check Temperature Control start->temp_control reagent_ratio Evaluate Nitrating Agent Ratio start->reagent_ratio addition_rate Assess Reagent Addition Rate start->addition_rate purification Review Purification Strategy start->purification temp_high Temperature too high (> 0-5 °C) temp_control->temp_high Issue ratio_incorrect Incorrect HNO3/H2SO4 ratio reagent_ratio->ratio_incorrect Issue addition_fast Addition of nitrating agent too fast addition_rate->addition_fast Issue separation_poor Inefficient isomer separation purification->separation_poor Issue solution_temp Solution: Maintain low temperature (e.g., -15 to 0 °C) with an efficient cooling bath. temp_high->solution_temp solution_ratio Solution: Optimize the ratio of HNO3 to H2SO4 to improve regioselectivity. ratio_incorrect->solution_ratio solution_addition Solution: Add the nitrating mixture slowly and dropwise with vigorous stirring. addition_fast->solution_addition solution_purification Solution: Use column chromatography or fractional crystallization to separate isomers. separation_poor->solution_purification

Caption: Workflow for Optimizing Nitration of 2-Fluorobenzaldehyde.

Issue Potential Cause Recommended Solution
Low Regioselectivity (Isomer Formation) High reaction temperature.Maintain a low reaction temperature (e.g., -15 to 0 °C) to favor the formation of the desired 4-nitro isomer.[6]
Incorrect ratio of nitric acid to sulfuric acid.The composition of the mixed acid can influence the isomer distribution. A systematic optimization of this ratio may be necessary.
Formation of Dinitrated Byproducts Excess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to stop it once the starting material is consumed.
Oxidation to Carboxylic Acid Harsh reaction conditions (high temperature, strong oxidizing medium).Ensure strict temperature control. Using a milder nitrating agent could also be considered, though this may require significant redevelopment.
Low Overall Yield Incomplete reaction.Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC.
Loss of product during workup.The product is often isolated by pouring the reaction mixture into ice water and filtering the precipitate. Ensure thorough washing of the precipitate to remove residual acid without excessive loss of product.

Data Presentation

Table 1: Comparison of Synthetic Routes and Reported Yields

Synthetic Route Starting Material Reagents Conditions Reported Yield Reference
SNAr2-Chloro-4-nitrobenzoic acid1. Borane-THF2. MnO21. 80°C, 3h2. RT, overnight~25% (over two steps)[7]
Nitration2-Fluoro-4-hydroxybenzaldehydeH2SO4, HNO3-15°C, 1h91% (for 2-Fluoro-4-hydroxy-5-nitro-benzaldehyde)[8]

Note: Direct yield data for the synthesis of 2-Fluoro-4-nitrobenzaldehyde is not consistently reported across a wide range of conditions in the provided search results. The data presented is for analogous reactions and illustrates the potential yields for these reaction types.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzaldehyde via Nitration (General Procedure)

This protocol is adapted from the nitration of a similar substituted benzaldehyde.[8]

Materials:

  • 2-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -15 °C using an ice-salt bath.

  • Slowly add 2-fluorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2-fluorobenzaldehyde over a period of 1-2 hours, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization or column chromatography to separate isomers.

Protocol 2: Synthesis of 2-Fluoro-4-nitrobenzaldehyde via SNAr (General Procedure)

This is a generalized protocol based on common SNAr reactions for the synthesis of fluoroaromatic compounds.

Materials:

  • 2-Chloro-4-nitrobenzaldehyde

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethylformamide (DMF) or Sulfolane

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-nitrobenzaldehyde, spray-dried potassium fluoride (2-3 equivalents), and anhydrous DMF.

  • If desired, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC. The reaction may take several hours to reach completion.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-nitrobenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Fluoro-4-nitrobenzaldehyde?

A1: The primary methods for synthesizing 2-Fluoro-4-nitrobenzaldehyde are:

  • Electrophilic Nitration: Direct nitration of 2-fluorobenzaldehyde using a mixture of nitric acid and sulfuric acid. This is often the most direct route.

  • Oxidation: Oxidation of (2-fluoro-4-nitrophenyl)methanol. This is a two-step process if starting from 2-fluoro-4-nitrobenzoic acid, which is first reduced to the alcohol and then oxidized to the aldehyde.[1]

  • Halogen Exchange: Nucleophilic aromatic substitution on a precursor like 2-chloro-4-nitrobenzaldehyde using a fluoride source such as potassium fluoride.[2]

Q2: What are the primary side products I should expect during the nitration of 2-fluorobenzaldehyde?

A2: During the nitration of 2-fluorobenzaldehyde, the formation of several side products is possible:

  • Positional Isomers: Due to the directing effects of the fluorine (ortho, para-directing) and aldehyde (meta-directing) groups, other isomers such as 2-fluoro-6-nitrobenzaldehyde, 2-fluoro-5-nitrobenzaldehyde, and 2-fluoro-3-nitrobenzaldehyde can be formed.[3]

  • Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, resulting in the formation of 2-fluoro-4-nitrobenzoic acid.[3]

  • Di-nitrated Products: Under harsh reaction conditions (high temperature or excess nitrating agent), di-nitration of the aromatic ring can occur.

Q3: What side products can form during the oxidation of (2-fluoro-4-nitrophenyl)methanol?

A3: The main side product is 2-fluoro-4-nitrobenzoic acid, which results from the over-oxidation of the aldehyde. Unreacted starting material, (2-fluoro-4-nitrophenyl)methanol, is also a common impurity if the reaction does not go to completion.[4]

Q4: How can I effectively purify the crude 2-Fluoro-4-nitrobenzaldehyde?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like isopropyl ether or mixtures such as toluene/petroleum ether can be effective.[5][6] Column chromatography using a silica gel stationary phase and a mobile phase gradient of hexane/ethyl acetate is a standard method for separating the desired product from isomers and other impurities.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Yield

Potential Cause Suggested Solution
Ineffective Nitrating Agent Ensure the nitric acid and sulfuric acid are concentrated and fresh. The combination, often called "mixed acid," generates the essential nitronium ion (NO₂⁺) electrophile.[7] The strength can be tuned by managing water content.[2]
Low Reaction Temperature While nitration is exothermic and requires careful temperature control (typically 0-15°C) to prevent side reactions, a temperature that is too low can significantly slow down or stall the reaction.[8] Experiment to find the optimal temperature.[2]
Incomplete Oxidation If using an oxidation route, ensure the oxidizing agent (e.g., manganese dioxide) is active and used in sufficient stoichiometric excess. Reaction times may need to be extended.
Product Loss During Workup The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., methylene chloride, ethyl acetate) after quenching the reaction in ice-water.[5]

Problem 2: Multiple Spots on Thin Layer Chromatography (TLC)

Potential Cause Suggested Solution
Formation of Positional Isomers This is common in nitration reactions. Optimize the reaction temperature; lower temperatures often favor the formation of the desired isomer. Careful purification by column chromatography is necessary to separate the isomers.
Unreacted Starting Material Monitor the reaction by TLC until the starting material spot disappears. If the reaction has stalled, consider carefully increasing the temperature or extending the reaction time.
Presence of Oxidized Byproduct (Carboxylic Acid) The carboxylic acid byproduct will have a different Rf value and may streak on the TLC plate. It can be removed by washing the organic extract with a mild aqueous base solution, such as sodium bicarbonate, during the workup.[8]

Problem 3: Purification Difficulties

Potential Cause Suggested Solution
Oily Product Instead of Crystals Oily impurities can prevent crystallization. Try adding activated charcoal to the hot solution before recrystallization to adsorb these impurities, followed by hot filtration.[6] If the product is too soluble in the chosen solvent, try adding a less polar "anti-solvent" dropwise to the hot solution until it becomes turbid, then allow it to cool slowly.[6]
Poor Separation on Column Chromatography Optimize the mobile phase using TLC first to achieve a good separation of Rf values. A common system is a gradient of ethyl acetate in hexane. If tailing occurs, adding a small amount (0.5-1%) of acetic acid to the mobile phase can help suppress interactions with the acidic silica gel.[6]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-Fluoro-4-nitrobenzaldehyde. Note that actual results will vary based on specific reaction conditions and scale.

Synthetic Route Parameter Typical Value Common Impurities (>1%)
Nitration of 2-Fluorobenzaldehyde Yield70-85%2-Fluoro-6-nitrobenzaldehyde, 2-Fluoro-5-nitrobenzaldehyde, 2-Fluoro-4-nitrobenzoic acid
Purity (after chromatography)>98%Residual positional isomers
Oxidation of (2-Fluoro-4-nitrophenyl)methanol Yield80-95%(2-Fluoro-4-nitrophenyl)methanol (unreacted starting material), 2-Fluoro-4-nitrobenzoic acid (over-oxidation)
Purity (after chromatography)>99%Residual starting material

Experimental Protocols

Protocol 1: Synthesis via Nitration of 2-Fluorobenzaldehyde

This protocol is adapted from established methods for aromatic nitration.

Materials:

  • 2-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask, addition funnel, magnetic stirrer, internal thermometer.

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and an addition funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 10 mL of fuming nitric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C. This mixture is the nitrating acid.

  • Once the addition is complete, slowly add 10.0 g (80.6 mmol) of 2-fluorobenzaldehyde dropwise over 30-45 minutes, maintaining the temperature between 5-10°C.

  • After the addition, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring. A precipitate should form.

  • Allow the ice to melt, then extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Synthesis via Oxidation of (2-Fluoro-4-nitrophenyl)methanol

This protocol is based on a general method for the oxidation of benzyl alcohols.[1]

Materials:

  • (2-Fluoro-4-nitrophenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane

  • Celite (diatomaceous earth)

Procedure:

  • To a solution of (2-fluoro-4-nitrophenyl)methanol (5.0 g, 29.2 mmol) in 100 mL of dichloromethane, add activated manganese dioxide (10.1 g, 116.8 mmol, 4 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with additional dichloromethane (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 2-fluoro-4-nitrobenzaldehyde, which can be further purified if necessary.

Visualizations

Side_Products Potential Products from Nitration of 2-Fluorobenzaldehyde cluster_products Products 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde Desired Product: 2-Fluoro-4-nitrobenzaldehyde 2-Fluorobenzaldehyde->2-Fluoro-4-nitrobenzaldehyde Nitration Mixed Acid\n(HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid\n(HNO3/H2SO4)->2-Fluoro-4-nitrobenzaldehyde Major Pathway Isomers Side Products: Positional Isomers (e.g., 2-Fluoro-6-nitro) Oxidation Side Product: 2-Fluoro-4-nitrobenzoic acid Dinitration Side Product: Di-nitrated species (under harsh conditions)

Caption: Nitration of 2-fluorobenzaldehyde yields the desired product and potential side products.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Experiment Complete: Low Yield or Impure Product check_reaction Reaction Monitoring Check: Was starting material consumed (TLC)? start->check_reaction check_conditions Review Reaction Conditions: Temperature, Time, Reagents check_reaction->check_conditions Yes incomplete Action: Incomplete Reaction - Extend reaction time - Cautiously increase temperature check_reaction->incomplete No check_workup Review Workup & Purification: Extraction, Recrystallization, Chromatography check_conditions->check_workup Conditions Optimal side_products Action: Side Products Formed - Optimize temperature control - Adjust stoichiometry check_conditions->side_products Conditions Suboptimal loss_during_workup Action: Product Lost - Re-extract aqueous layers - Optimize purification solvent system check_workup->loss_during_workup rerun Rerun Experiment with Optimized Protocol incomplete->rerun side_products->rerun loss_during_workup->rerun

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the synthesis and purification of 2-Fluoro-4-nitrobenzaldehyde.

Synthesis Troubleshooting

Question: My reaction to oxidize 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzaldehyde is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the oxidation of 2-Fluoro-4-nitrotoluene are a common issue. Several factors could be contributing to this, primarily over-oxidation to the corresponding carboxylic acid (2-fluoro-4-nitrobenzoic acid) or incomplete reaction. Here are some troubleshooting steps:

  • Choice of Oxidizing Agent: The choice of oxidant is critical for selectivity. Strong oxidants like potassium permanganate (KMnO₄) can easily lead to over-oxidation. Milder oxidants are often preferred.

  • Reaction Temperature: High temperatures can promote the formation of the carboxylic acid byproduct. It is crucial to maintain the recommended temperature for the chosen protocol. For instance, oxidation of the intermediate (2-fluoro-4-nitrophenyl)methanol with manganese dioxide is typically carried out at room temperature[1].

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially with stronger oxidants, can increase the amount of over-oxidation product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.

  • Stoichiometry of the Oxidant: The molar ratio of the oxidant to the substrate is a key parameter. An insufficient amount will result in an incomplete reaction, while a large excess, particularly of a strong oxidant, will favor over-oxidation.

Question: I am observing the formation of 2-Fluoro-4-nitrobenzoic acid as a major byproduct. How can I minimize this?

Answer: The formation of 2-Fluoro-4-nitrobenzoic acid is a result of over-oxidation of the desired aldehyde. To minimize this side reaction, consider the following:

  • Use a Milder Oxidizing Agent: Reagents like manganese dioxide (MnO₂) are known for their selectivity in oxidizing benzylic alcohols to aldehydes without significant over-oxidation to carboxylic acids[1]. While direct oxidation from the toluene is possible with stronger agents, a two-step process involving reduction of the benzoic acid to the alcohol followed by selective oxidation can offer better control.

  • Controlled Reaction Conditions: Maintain strict control over the reaction temperature. For exothermic reactions, ensure efficient cooling to prevent temperature spikes that can accelerate over-oxidation.

  • Gradual Addition of Oxidant: Adding the oxidizing agent portion-wise or as a solution over a period of time can help to control the reaction rate and minimize localized high concentrations of the oxidant, thus reducing the likelihood of over-oxidation.

Purification Troubleshooting

Question: How can I effectively purify 2-Fluoro-4-nitrobenzaldehyde from the reaction mixture, especially to remove the 2-Fluoro-4-nitrobenzoic acid byproduct?

Answer: Purification can be challenging, but a combination of techniques can yield the pure product.

  • Extraction: An initial workup with a sodium bicarbonate wash can help to remove the acidic byproduct, 2-fluoro-4-nitrobenzoic acid, by converting it to its water-soluble sodium salt. The desired aldehyde will remain in the organic layer.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the aldehyde from the more polar carboxylic acid and any remaining starting material. A suitable eluent system, often a mixture of hexane and ethyl acetate, should be determined by TLC analysis prior to running the column.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective final purification step. The choice of solvent will depend on the solubility of the product and impurities.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of Benzaldehydes from Toluenes (General Observations)

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Chromium Trioxide (CrO₃) in Acetic Anhydride Low temperature (0-10°C)Well-established methodForms a diacetate intermediate requiring hydrolysis, toxic chromium waste
Potassium Permanganate (KMnO₄) Basic conditions, elevated temperatureStrong and readily available oxidantProne to over-oxidation to carboxylic acid, produces MnO₂ waste
Manganese Dioxide (MnO₂) Neutral conditions, room temperature or reflux in an inert solventSelective for benzylic alcohols to aldehydesRequires the alcohol as a starting material, often a large excess of reagent is needed
Cerium Ammonium Nitrate (CAN) Aqueous acetonitrile, room temperatureMild conditions, can be catalyticCan lead to a mixture of products depending on the substrate

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzaldehyde via Reduction and Oxidation

This two-step protocol involves the reduction of 2-fluoro-4-nitrobenzoic acid to (2-fluoro-4-nitrophenyl)methanol, followed by selective oxidation to the desired aldehyde.

Step 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid to (2-Fluoro-4-nitrophenyl)methanol[1]

  • In a reaction vessel, dissolve 2-fluoro-4-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess borane by the slow addition of methanol, followed by 1N aqueous hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2-fluoro-4-nitrophenyl)methanol.

Step 2: Oxidation of (2-Fluoro-4-nitrophenyl)methanol to 2-Fluoro-4-nitrobenzaldehyde[1]

  • Dissolve the crude (2-fluoro-4-nitrophenyl)methanol in dichloromethane.

  • Add activated manganese dioxide (MnO₂) to the solution. A significant excess of MnO₂ is often required.

  • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-fluoro-4-nitrobenzaldehyde.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation cluster_purification Purification 2-Fluoro-4-nitrobenzoic_Acid 2-Fluoro-4-nitrobenzoic_Acid Reduction Reduction (BH3.THF, THF) 2-Fluoro-4-nitrobenzoic_Acid->Reduction (2-Fluoro-4-nitrophenyl)methanol (2-Fluoro-4-nitrophenyl)methanol Reduction->(2-Fluoro-4-nitrophenyl)methanol Oxidation Oxidation (MnO2, DCM) (2-Fluoro-4-nitrophenyl)methanol->Oxidation 2-Fluoro-4-nitrobenzaldehyde_Crude Crude Product Oxidation->2-Fluoro-4-nitrobenzaldehyde_Crude Purification Purification (Column Chromatography) 2-Fluoro-4-nitrobenzaldehyde_Crude->Purification Pure_Product Pure 2-Fluoro-4-nitrobenzaldehyde Purification->Pure_Product

Caption: Workflow for the synthesis of 2-Fluoro-4-nitrobenzaldehyde.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/GC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Unreacted Starting Material Side_Products Side Products Observed Check_Reaction->Side_Products New Spots/Peaks Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Incomplete_Reaction->Check_Stoichiometry Identify_Side_Products Identify Side Products (e.g., Carboxylic Acid) Side_Products->Identify_Side_Products Purification_Issues Purification Strategy Side_Products->Purification_Issues Milder_Oxidant Use Milder Oxidant (e.g., MnO2) Identify_Side_Products->Milder_Oxidant Over-oxidation Control_Conditions Control Temperature and Reagent Addition Identify_Side_Products->Control_Conditions Over-oxidation Extraction Acid/Base Extraction Purification_Issues->Extraction Chromatography Column Chromatography Purification_Issues->Chromatography

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Scale-Up of 2-Fluoro-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of reactions involving 2-Fluoro-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Fluoro-4-nitrobenzaldehyde suitable for scale-up?

A1: The two main industrial routes for synthesizing 2-Fluoro-4-nitrobenzaldehyde are:

  • Oxidation of 2-fluoro-4-nitrotoluene: This is a common method, though controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be a challenge.[1][2]

  • Halogen Exchange: This involves the reaction of a more readily available halogenated precursor, such as 2-chloro-4-nitrobenzaldehyde, with a fluoride source. This method can be efficient but requires careful control of reaction conditions to ensure complete conversion and minimize side reactions.[3]

Q2: What are the most critical safety concerns when scaling up 2-Fluoro-4-nitrobenzaldehyde synthesis?

A2: The primary safety concerns are:

  • Thermal Runaway: Nitration and oxidation reactions are often highly exothermic.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing unwanted side reactions, product decomposition, and a dangerous thermal runaway event.[4]

  • Handling of Hazardous Reagents: Many of the reagents used, such as strong acids (sulfuric acid), oxidizing agents (chromium trioxide), and nitrating agents, are corrosive and toxic.[5] Proper personal protective equipment (PPE) and containment measures are essential.

  • By-product Formation: Incomplete reactions or side reactions can lead to the formation of potentially hazardous and difficult-to-remove impurities.

Q3: How can I improve the yield and purity of my 2-Fluoro-4-nitrobenzaldehyde at scale?

A3: To improve yield and purity during scale-up, consider the following:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry.

  • Efficient Mixing: Inadequate mixing in large reactors can create localized "hot spots" or areas of high concentration, leading to side reactions and incomplete conversion.[4]

  • Controlled Reagent Addition: A semi-batch process, where one reagent is added slowly and controllably, can help manage exotherms and improve selectivity.[4]

  • Effective Purification: Develop a robust purification strategy, such as recrystallization or column chromatography, to remove impurities effectively.[6][7]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.
Sub-optimal Temperature If the reaction is too slow, cautiously increase the temperature while monitoring for the formation of by-products. For exothermic reactions, ensure the cooling system is adequate to maintain the optimal temperature.[4]
Poor Mixing Ensure the reactor's agitation is sufficient for the batch volume. Consider the impeller design and speed to avoid dead zones.[4]
Reagent Quality Use reagents of high purity. Impurities in starting materials can lead to side reactions and lower yields.
Product Loss During Workup Optimize extraction and washing procedures. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase.
Product Purity Issues
Potential Cause Troubleshooting Steps
Formation of Positional Isomers In halogen exchange reactions, ensure the starting material is of high isomeric purity. During nitration, control the temperature and nitrating agent stoichiometry to favor the desired isomer.
Over-oxidation to Carboxylic Acid In oxidation reactions, use a milder oxidizing agent or carefully control the stoichiometry of a stronger one. Lowering the reaction temperature can also reduce over-oxidation.
"Oiling Out" During Crystallization The product may be impure, leading to a depressed melting point. Try purifying a small sample by column chromatography to obtain a solid seed crystal. Experiment with different solvent systems for recrystallization.[4]
Co-elution of Impurities in Chromatography Adjust the polarity of the eluent. A gradient elution may be necessary for effective separation. Ensure the column is not overloaded.[7]

Quantitative Data

Table 1: Yields for Halogen Exchange Synthesis of Fluoro-Nitro-Benzaldehyde Isomers

Starting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Source
2-chloro-5-nitrobenzaldehyde2-fluoro-5-nitrobenzaldehydeKF, DMF1001294.896[3]
2-chloro-5-nitrobenzaldehyde2-fluoro-5-nitrobenzaldehydeKF, DMF1600.59194.8[3]
4-chloro-3-nitrobenzaldehyde4-fluoro-3-nitrobenzaldehydeKF, DMF16018890.2[3]
5-chloro-2-nitrobenzaldehyde5-fluoro-2-nitrobenzaldehydeKF, DMAc150360.786[3]

DMF: Dimethylformamide, DMAc: Dimethylacetamide

Table 2: Physical Properties of 2-Fluoro-4-nitrobenzaldehyde

PropertyValue
Molecular Formula C₇H₄FNO₃
Molecular Weight 169.11 g/mol
Melting Point 98-100 °C
Boiling Point 301.5±27.0 °C (Predicted)
Density 1.443 g/cm³

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Fluoro-4-nitrotoluene (Adapted from a similar procedure for p-nitrotoluene)[5]

Reaction Scheme:

2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzaldehyde [O] 2-Chloro-4-nitrobenzaldehyde 2-Chloro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Chloro-4-nitrobenzaldehyde->2-Fluoro-4-nitrobenzaldehyde KF, Solvent, Heat Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent & Solvent Quality Check reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup charge_reactants Charge Reactants reactor_setup->charge_reactants controlled_addition Controlled Addition of Reagent charge_reactants->controlled_addition temp_control Temperature Control controlled_addition->temp_control reaction_monitoring Reaction Monitoring (TLC/HPLC/GC) temp_control->reaction_monitoring quench Quench Reaction reaction_monitoring->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization/ Chromatography) concentration->purification final_product final_product purification->final_product Final Product Analysis Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_completion Reaction Complete? start->check_completion side_reactions Side Reactions Evident? start->side_reactions check_temp Temperature Optimal? check_completion->check_temp check_workup Work-up Loss? check_completion->check_workup adjust_time_temp Adjust Reaction Time/Temperature check_completion->adjust_time_temp check_mixing Mixing Efficient? check_temp->check_mixing check_temp->adjust_time_temp improve_agitation Improve Agitation check_mixing->improve_agitation optimize_workup Optimize Work-up Conditions check_workup->optimize_workup impurity_id Identify Impurities (NMR, MS) side_reactions->impurity_id change_reagents Change Reagents/ Stoichiometry side_reactions->change_reagents purification_method Purification Method Effective? impurity_id->purification_method optimize_purification Optimize Purification (Solvent, Method) purification_method->optimize_purification

References

Technical Support Center: 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in improving the purity of 2-Fluoro-4-nitrobenzaldehyde during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Fluoro-4-nitrobenzaldehyde?

A1: While the impurity profile can vary based on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted precursors such as 2-fluoro-4-nitrobenzoic acid or (2-fluoro-4-nitrophenyl)methanol can persist in the final product.[1][2]

  • Positional Isomers: Syntheses involving nitration or other aromatic substitutions can produce isomers like 4-fluoro-2-nitrobenzaldehyde or 5-fluoro-2-nitrobenzaldehyde.[3]

  • Byproducts of Oxidation/Reduction: If the aldehyde is formed via oxidation of an alcohol, the corresponding carboxylic acid (from over-oxidation) or the starting alcohol (from incomplete reaction) can be present.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

Q2: How can I assess the purity of my 2-Fluoro-4-nitrobenzaldehyde sample?

A2: Several analytical techniques can be employed to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the purity of the sample and can help identify and quantify specific impurities.[3][6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to depress and broaden.[3]

Q3: What are the recommended storage conditions to maintain the purity of 2-Fluoro-4-nitrobenzaldehyde?

A3: To prevent degradation and maintain purity, 2-Fluoro-4-nitrobenzaldehyde should be stored in a cool, dry place, typically at 2-8°C.[7][8][9] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7][8]

Q4: My product appears as an oil or a waxy solid instead of a crystalline powder. What is the cause?

A4: The presence of impurities often leads to a depression of the melting point, which can cause the product to appear as an oil or a low-melting solid.[4] This indicates that further purification is necessary. Triturating the oil with a non-polar solvent, such as hexane, may help induce crystallization.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My recrystallization attempt resulted in a very low yield. What are the common causes and how can I fix this?

A: Low recovery is a common challenge in recrystallization. The following are potential causes and their solutions:

  • High Solubility in Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Experiment with different solvent systems. A common approach is to use a solvent pair, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not. For similar compounds, mixtures like ethyl acetate/hexane or methanol/water have been effective.[4][10] Add the anti-solvent dropwise to the hot, dissolved sample until turbidity appears, then allow it to cool slowly.[10]

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

    • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[10]

  • Initial Solution is Too Dilute: If the solution is not saturated at the higher temperature, crystallization will be inefficient upon cooling.

    • Solution: Before cooling, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[10]

Column Chromatography Issues

Q: I am observing poor separation of my compound from impurities during column chromatography. How can I improve this?

A: Poor separation on a silica gel column can stem from several factors. Consider these optimization tips:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may not be optimal for separating the target compound from its impurities.

    • Solution: First, optimize the solvent system using Thin-Layer Chromatography (TLC).[11] The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, with clear separation from impurity spots.[11] A gradient of ethyl acetate in hexane is a common starting point for compounds of moderate polarity.[4]

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in broad, poorly resolved bands.

    • Solution: Prepare a uniform slurry of silica gel in your initial, non-polar eluent and pour it carefully into the column.[11] Gently tap the column as you pour to ensure even packing and dislodge any trapped air.[11]

  • Column Overloading: Applying too much crude material relative to the amount of silica gel will exceed the column's separation capacity.

    • Solution: A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used.[10]

Data Presentation

While specific quantitative data for the purification of 2-Fluoro-4-nitrobenzaldehyde is not extensively published, the following tables provide key properties and reference data from structurally similar compounds to guide experimental design.

Table 1: Physicochemical Properties of 2-Fluoro-4-nitrobenzaldehyde

PropertyValueSource(s)
CAS Number 157701-72-9[7][8][12]
Molecular Formula C₇H₄FNO₃[7][8][12]
Molecular Weight 169.11 g/mol [7][8][12]
Appearance Solid, Light yellow to yellow crystal powder[8][9]
Typical Purity ≥98%[7][8]
Boiling Point 301.5°C[7]
Storage Conditions 2-8°C, under inert gas atmosphere[7][8]

Table 2: Reference Data for Purification Methods of a Structurally Similar Compound (4-Fluorobenzaldehyde Oxime)

Purification MethodSolvent SystemPurity Achieved (%)Recovery (%)Source
RecrystallizationEthyl acetate/hexane99.585[4]
RecrystallizationMethanol/water97.278[4]
Column ChromatographySilica gel (ethyl acetate/hexane gradient)>99Not Specified[4]
Note: This data is for a related compound and should be used as a general guideline.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized flask, add the crude 2-Fluoro-4-nitrobenzaldehyde. Add the minimum amount of a suitable hot solvent (e.g., ethyl acetate) to completely dissolve the solid.[4][10]

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel to remove them. This step can also be used to remove activated charcoal if it was added to decolorize the solution.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy before cooling.[4][10] For maximum yield, cool the flask further in an ice bath.[10]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system (e.g., a ratio of hexane and ethyl acetate) should give the target compound an Rf value of 0.2-0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a vertically clamped column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.[4][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the prepared column.[4]

  • Elution: Carefully add the mobile phase to the column. Begin elution, starting with a non-polar solvent mixture and gradually increasing the polarity if a gradient is required. Maintain a consistent flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Fluoro-4-nitrobenzaldehyde.[4]

Visualizations

PurificationWorkflow Figure 1. General Purification Workflow crude Crude Product analysis Purity Assessment (TLC, HPLC, etc.) crude->analysis decision Purity > 99%? analysis->decision purify Select Purification Method decision->purify No pure Pure Product (Store Properly) decision->pure Yes recryst Recrystallization purify->recryst Crystalline Solid chrom Column Chromatography purify->chrom Oily/Complex Mixture recryst->analysis chrom->analysis

Caption: General workflow for purifying 2-Fluoro-4-nitrobenzaldehyde.

Caption: Troubleshooting guide for common recrystallization issues.

Caption: Troubleshooting guide for column chromatography separation.

References

Technical Support Center: Purifying 2-Fluoro-4-nitrobenzaldehyde with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-4-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of 2-Fluoro-4-nitrobenzaldehyde?

A1: The most common and effective stationary phase for the purification of 2-Fluoro-4-nitrobenzaldehyde is silica gel . The recommended mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate . A gradient elution, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity, is generally effective for separating the target compound from impurities.

Q2: How do I determine the optimal solvent ratio for the mobile phase?

A2: The optimal solvent ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC) . The goal is to find a solvent system where the 2-Fluoro-4-nitrobenzaldehyde spot has a retention factor (Rf) of approximately 0.2-0.4. This Rf range typically provides good separation on a column. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the proportion of ethyl acetate to find the ideal ratio.

Q3: What are the key physicochemical properties of 2-Fluoro-4-nitrobenzaldehyde to consider during purification?

A3: Key properties of 2-Fluoro-4-nitrobenzaldehyde are summarized in the table below. Its moderate polarity, due to the presence of the nitro and aldehyde groups, is the primary factor influencing its behavior on silica gel.

Q4: How can I visualize 2-Fluoro-4-nitrobenzaldehyde on a TLC plate?

A4: 2-Fluoro-4-nitrobenzaldehyde is a UV-active compound due to its aromatic structure and can be visualized under a UV lamp (typically at 254 nm). Additionally, you can use a potassium permanganate stain, as aldehydes are susceptible to oxidation, which will result in a colored spot.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of 2-Fluoro-4-nitrobenzaldehyde.

Problem Potential Cause Solution
Poor Separation of Spots on TLC The polarity of the solvent system is either too high or too low.Systematically vary the ratio of hexane to ethyl acetate. If spots remain at the baseline, increase the polarity (more ethyl acetate). If spots run with the solvent front, decrease the polarity (more hexane).
Co-elution of Impurities with the Product The chosen solvent system does not provide adequate resolution between the product and impurities.Try a different solvent system. For example, you could substitute hexane with heptane or ethyl acetate with dichloromethane to alter the selectivity. Running a slower, shallower gradient during column chromatography can also improve separation.
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the concentration of ethyl acetate in the hexane/ethyl acetate mixture.
The product is not eluting from the column (low Rf). The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Streaking or "Tailing" of the Spot on TLC or Column The sample may be too concentrated, or there might be strong interactions with the stationary phase. The compound could also be degrading on the silica.Dilute the sample before loading it onto the column. Adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase can sometimes reduce tailing for polar compounds.
Low Yield of Purified Product The compound may be partially lost during the purification process. This could be due to irreversible adsorption on the silica gel, or co-elution with impurities leading to the discarding of mixed fractions.Ensure all pure fractions are collected by carefully monitoring the column with TLC. If the compound is sticking to the column, a final flush with a more polar solvent may be necessary to recover all the material.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Pack the column carefully as a slurry and allow it to settle without letting the solvent level drop below the top of the silica. Applying gentle pressure with an inert gas can help create a more uniform packing.

Data Presentation

Table 1: Physicochemical Properties of 2-Fluoro-4-nitrobenzaldehyde

PropertyValueReference
Molecular Formula C₇H₄FNO₃[1]
Molecular Weight 169.11 g/mol [1]
Appearance Solid
Melting Point 98-100 °C
Boiling Point 301.5 °C (Predicted)[2]
Polarity Moderately PolarInferred from structure
Solubility Soluble in common organic solvents like dichloromethane and ethyl acetate.General chemical knowledge

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate
Initial TLC Screening Start with 95:5 Hexane:Ethyl Acetate and increase ethyl acetate percentage.
Target TLC Rf Value 0.2 - 0.4
Elution Mode Gradient elution is recommended for optimal separation.
Sample Loading Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)
  • Dissolve a small amount of the crude 2-Fluoro-4-nitrobenzaldehyde in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the product spot.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude 2-Fluoro-4-nitrobenzaldehyde in a minimal volume of the initial mobile phase or dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).

    • Monitor the eluted fractions by TLC to identify which ones contain the pure product.

  • Isolation of Purified Product:

    • Combine the fractions containing the pure 2-Fluoro-4-nitrobenzaldehyde.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

    • Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, melting point).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Packing (Silica Gel Slurry) sample_load 3. Sample Loading (Crude Product) column_prep->sample_load elution 4. Gradient Elution (Hexane/Ethyl Acetate) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product Purified Product solvent_removal->final_product

Caption: Workflow for the purification of 2-Fluoro-4-nitrobenzaldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Poor Separation on Column cause1 Improper Solvent System start->cause1 cause2 Poor Column Packing start->cause2 cause3 Column Overloading start->cause3 solution1a Optimize Solvent Ratio via TLC cause1->solution1a solution1b Try Different Solvents cause1->solution1b solution2 Repack Column Carefully cause2->solution2 solution3 Reduce Sample Amount cause3->solution3 outcome Improved Separation solution1a->outcome solution1b->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Managing Impurities in 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in 2-Fluoro-4-nitrobenzaldehyde starting material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial batches of 2-Fluoro-4-nitrobenzaldehyde?

A1: Commercial 2-Fluoro-4-nitrobenzaldehyde, typically available at ≥98% purity, may contain several types of impurities stemming from its synthesis and degradation.[1][2][3] Common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted starting materials from the synthesis process. A common synthetic route involves the oxidation of 2-fluoro-4-nitrotoluene.[4][5]

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification is not optimal.[6]

  • Positional Isomers: Isomers such as 4-Fluoro-2-nitrobenzaldehyde can be present, arising from impurities in the initial starting materials or non-selective nitration steps.[7]

  • Over-oxidation Products: The aldehyde group is susceptible to oxidation, leading to the formation of 2-Fluoro-4-nitrobenzoic acid.[4]

  • By-products of Side Reactions: Other related substances may be formed due to side reactions during synthesis.[6]

  • Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.[6]

Q2: How can these impurities affect my downstream reactions?

A2: Impurities in 2-Fluoro-4-nitrobenzaldehyde can have several adverse effects on subsequent reactions:

  • Reduced Yields: Impurities that do not participate in the desired reaction effectively lower the concentration of the starting material, leading to lower yields of the target product.

  • Formation of By-products: Reactive impurities can participate in side reactions, leading to a more complex product mixture and making purification more challenging. For example, the presence of the isomeric 4-Fluoro-2-nitrobenzaldehyde will lead to the formation of an isomeric product.[7]

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, particularly in sensitive reactions like hydrogenations or cross-coupling reactions.

  • Inconsistent Reaction Rates: The presence of varying levels of impurities between batches can lead to inconsistent reaction times and difficulty in process control.

  • Impact on Crystallization: Impurities can affect the crystallization of the final product, potentially leading to changes in crystal form, particle size, and morphology.[8]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in 2-Fluoro-4-nitrobenzaldehyde?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:[6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is commonly used.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, especially after isolation.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the purity of a sample and for monitoring the progress of purification.[12]

Troubleshooting Guides

Issue 1: Unexpected side products in my reaction.

  • Question: I am observing unexpected spots on my TLC or peaks in my HPLC/LC-MS corresponding to unknown by-products. What could be the cause?

  • Answer: The presence of reactive impurities in your 2-Fluoro-4-nitrobenzaldehyde starting material is a likely cause.

    • Positional Isomers: The presence of isomers like 4-Fluoro-2-nitrobenzaldehyde will lead to the formation of isomeric products that may have similar properties to your desired product, making purification difficult.[7]

    • Other Reactive Impurities: Other impurities from the synthesis of the starting material could be reacting under your experimental conditions.

    • Troubleshooting Steps:

      • Characterize the Starting Material: Analyze your batch of 2-Fluoro-4-nitrobenzaldehyde by HPLC and/or GC-MS to identify and quantify any impurities.

      • Purify the Starting Material: If significant levels of impurities are detected, consider purifying the starting material by recrystallization or column chromatography.

      • Isolate and Characterize By-products: If possible, isolate the unexpected by-products and characterize them to understand their origin, which can provide clues about the impurities in the starting material.

Issue 2: Low or inconsistent reaction yields.

  • Question: My reaction is giving lower than expected yields, or the yield varies significantly between batches of starting material. Why is this happening?

  • Answer: This issue is often related to the purity of the 2-Fluoro-4-nitrobenzaldehyde.

    • Lower Molar Equivalent: The presence of non-reactive impurities means you are starting with a lower molar equivalent of your actual reactant, leading to a proportionally lower yield.

    • Catalyst Inhibition: If you are using a catalyst, impurities may be partially or fully inhibiting its activity.

    • Troubleshooting Steps:

      • Assay the Starting Material: Perform a quantitative analysis (e.g., by HPLC with a reference standard) to determine the exact purity of your 2-Fluoro-4-nitrobenzaldehyde. Adjust the amount of starting material used based on its purity.

      • Evaluate Batch-to-Batch Variation: If possible, analyze different batches of the starting material to check for variations in purity and impurity profiles.

      • Consider a Purification Step: Purifying the starting material can lead to more consistent and higher yields.

Issue 3: Difficulty in purifying the final product.

  • Question: The purification of my final product is challenging due to the presence of closely eluting impurities. Could this be related to the starting material?

  • Answer: Yes, impurities in the starting material can lead to by-products with similar physical properties to your desired product.

    • Isomeric Impurities: If your starting material contains positional isomers, the resulting isomeric products will likely have very similar polarities and boiling points, making them difficult to separate by chromatography or crystallization.[7]

    • Troubleshooting Steps:

      • Analyze the Impure Product: Use techniques like LC-MS to determine the mass of the persistent impurities. This can help identify if they are isomers of your product.

      • Screen for High-Purity Starting Material: Source 2-Fluoro-4-nitrobenzaldehyde with the lowest possible level of isomeric impurities.

      • Optimize Purification Method: You may need to explore alternative chromatographic conditions (different columns, mobile phases) or recrystallization solvents to achieve the desired separation.

Data Presentation

Table 1: Common Impurities in 2-Fluoro-4-nitrobenzaldehyde

Impurity NameChemical StructureTypical OriginPotential Impact on Reactions
2-Fluoro-4-nitrotolueneUnreacted starting materialLower yield
4-Fluoro-2-nitrobenzaldehydeIsomeric impurity in starting materials or side reactionFormation of isomeric by-products, difficult purification
2-Fluoro-4-nitrobenzoic acidOver-oxidation of the aldehydeCan interfere with reactions sensitive to acids, may form salt by-products
Residual Solvents (e.g., Toluene, DMF)N/ASolvents used in synthesis and purificationCan affect reaction kinetics and solubility

Table 2: Representative Purity Data for 2-Fluoro-4-nitrobenzaldehyde

GradePurity SpecificationCommon Impurity Levels (Typical)
Standard Grade≥98%2-Fluoro-4-nitrobenzoic acid: < 1%Positional Isomers: < 0.5%Unidentified Impurities: < 0.5%
High-Purity Grade≥99.5%2-Fluoro-4-nitrobenzoic acid: < 0.2%Positional Isomers: < 0.1%Unidentified Impurities: < 0.2%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of 2-Fluoro-4-nitrobenzaldehyde

This is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of 2-Fluoro-4-nitrobenzaldehyde in 10 mL of acetonitrile.

Protocol 2: Recrystallization of 2-Fluoro-4-nitrobenzaldehyde

This is a general procedure and the choice of solvent may need to be optimized.

  • Dissolution: In a flask, dissolve the crude 2-Fluoro-4-nitrobenzaldehyde in a minimal amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: GC-MS Analysis of Residual Solvents

This protocol is based on USP <467> for residual solvent analysis and should be adapted as needed.[13][14]

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer detector (HS-GC-MS).

  • Column: G43 phase (624-type column), e.g., 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40 °C (20 min), then ramp at 10 °C/min to 240 °C (5 min).

  • Injector Temperature: 140 °C.

  • MS Detector: Electron Ionization (EI) mode, scan range 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of 2-Fluoro-4-nitrobenzaldehyde into a headspace vial and dissolve in a suitable solvent (e.g., DMSO or DMF) that is free of the analytes of interest.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Analysis cluster_purification Purification (If Necessary) cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring & Work-up cluster_product Final Product start Receive 2-Fluoro-4-nitrobenzaldehyde analytical_check Analytical Check (HPLC, GC-MS) start->analytical_check decision Purity Meets Specification? analytical_check->decision purify Purify (Recrystallization or Column Chromatography) decision->purify No reaction Perform Downstream Reaction decision->reaction Yes purify->analytical_check monitoring Monitor Reaction (TLC, HPLC) reaction->monitoring workup Reaction Work-up monitoring->workup final_purification Product Purification workup->final_purification final_analysis Final Product Analysis final_purification->final_analysis final_product Pure Product final_analysis->final_product

Caption: Experimental workflow for handling 2-Fluoro-4-nitrobenzaldehyde.

troubleshooting_guide cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_analysis Starting Material Analysis cluster_solution Solution Pathways cluster_outcome Resolution issue Unexpected Experimental Outcome (e.g., Low Yield, Side Products) check_reagents Verify Other Reagents & Conditions issue->check_reagents check_starting_material Analyze Starting Material (2-Fluoro-4-nitrobenzaldehyde) issue->check_starting_material impurity_detected Impurities Detected? check_starting_material->impurity_detected purify_sm Purify Starting Material impurity_detected->purify_sm Yes source_new_sm Source Higher Purity Starting Material impurity_detected->source_new_sm Yes adjust_reaction Adjust Reaction Conditions to Tolerate Impurities impurity_detected->adjust_reaction Yes resolved Problem Resolved purify_sm->resolved source_new_sm->resolved adjust_reaction->resolved

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

stability and storage conditions for 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Fluoro-4-nitrobenzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-Fluoro-4-nitrobenzaldehyde?

A1: For optimal stability, 2-Fluoro-4-nitrobenzaldehyde should be stored at 2-8°C under an inert atmosphere.[1] It is crucial to minimize exposure to air, moisture, and light.

Q2: What is the typical shelf-life of 2-Fluoro-4-nitrobenzaldehyde?

Q3: How can I assess the purity of my 2-Fluoro-4-nitrobenzaldehyde sample?

A3: The purity of 2-Fluoro-4-nitrobenzaldehyde can be effectively determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating the main compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 98-100°C) is indicative of high purity.

Q4: What are the potential degradation products of 2-Fluoro-4-nitrobenzaldehyde?

A4: Based on the functional groups present, potential degradation can occur through several pathways, especially under improper storage or reaction conditions. The primary degradation products could include:

  • 2-Fluoro-4-nitrobenzoic acid: Resulting from the oxidation of the aldehyde group.

  • 2-Fluoro-4-aminobenzaldehyde: Resulting from the reduction of the nitro group.

  • Products of nucleophilic aromatic substitution: Where the fluorine atom is displaced by nucleophiles, particularly if exposed to strong nucleophilic reagents or harsh basic conditions.

Q5: Is 2-Fluoro-4-nitrobenzaldehyde sensitive to light?

A5: Aromatic nitro compounds can be sensitive to light.[2] To prevent potential photodegradation, it is best practice to store the compound in an amber vial or in a dark, light-protected environment.

Stability and Storage Conditions

Proper handling and storage are paramount to maintaining the integrity and reactivity of 2-Fluoro-4-nitrobenzaldehyde. The following table summarizes the key storage and handling recommendations.

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]To prevent oxidation of the aldehyde functional group.
Light Exposure Store in the dark (e.g., amber vial)Aromatic nitro compounds can be light-sensitive.[2]
Moisture Keep container tightly sealed in a dry place.To prevent hydrolysis and other moisture-mediated degradation.
Incompatible Materials Strong oxidizing agents, strong bases.To avoid unwanted chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving 2-Fluoro-4-nitrobenzaldehyde.

IssuePossible Cause(s)Recommended Solution(s)
Low or no reactivity in a reaction Degraded starting material.- Confirm the purity of the 2-Fluoro-4-nitrobenzaldehyde using HPLC or NMR before use.- If the material is old or has been stored improperly, consider purchasing a fresh batch.
Inappropriate reaction conditions.- Ensure the solvent is anhydrous if the reaction is moisture-sensitive.- Verify the compatibility of all reagents and catalysts with the aldehyde and nitro functional groups.
Formation of a carboxylic acid impurity (2-Fluoro-4-nitrobenzoic acid) Oxidation of the aldehyde.- Use de-gassed solvents and maintain an inert atmosphere during the reaction.- Avoid unnecessarily high temperatures or prolonged reaction times.
Presence of oxidizing contaminants.- Ensure all glassware is clean and free of residual oxidizing agents.
Formation of an amine impurity (2-Fluoro-4-aminobenzaldehyde) Unintended reduction of the nitro group.- Be cautious with reducing agents used in the reaction or work-up steps.- Some reagents may be capable of reducing the nitro group under the reaction conditions.
Unexpected side products Nucleophilic substitution of the fluorine atom.- This is more likely with strong nucleophiles or under harsh basic conditions.- Consider the pKa of your reagents and the overall reaction pH.
Self-condensation or polymerization.- Aldehydes can undergo self-condensation, especially in the presence of strong acids or bases. Maintain appropriate pH control.
Difficulty in product purification Presence of polar impurities.- An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like 2-Fluoro-4-nitrobenzoic acid.- Column chromatography is often effective for separating the desired product from closely related impurities.

Experimental Protocols

Protocol for Assessing the Stability of 2-Fluoro-4-nitrobenzaldehyde

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

Objective: To evaluate the stability of 2-Fluoro-4-nitrobenzaldehyde under various stress conditions.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Constant temperature chambers/water baths

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-Fluoro-4-nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of 2-Fluoro-4-nitrobenzaldehyde under each condition.

    • Characterize the major degradation products using techniques like LC-MS or by synthesizing potential degradation products as standards.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 2-Fluoro-4-nitrobenzaldehyde Reactions start Reaction Issue (e.g., Low Yield, Impurities) check_purity Assess Purity of 2-Fluoro-4-nitrobenzaldehyde (HPLC, NMR, MP) start->check_purity is_pure Is the starting material pure? check_purity->is_pure review_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) is_pure->review_conditions Yes new_reagent Use fresh, high-purity 2-Fluoro-4-nitrobenzaldehyde is_pure->new_reagent No analyze_products Analyze Reaction Mixture (TLC, HPLC, NMR) review_conditions->analyze_products identify_impurity Identify Impurity Structure (LC-MS, NMR) analyze_products->identify_impurity oxidation Impurity is 2-Fluoro-4-nitrobenzoic acid (Oxidation Product) identify_impurity->oxidation Carboxylic Acid reduction Impurity is 2-Fluoro-4-aminobenzaldehyde (Reduction Product) identify_impurity->reduction Amine other Other Impurity identify_impurity->other Other optimize_oxidation Optimize to Prevent Oxidation: - Use inert atmosphere - Degas solvents oxidation->optimize_oxidation optimize_reduction Optimize to Prevent Reduction: - Re-evaluate reducing agents - Check reagent compatibility reduction->optimize_reduction optimize_other Address Other Pathways: - Check for SNAr conditions - Control pH for condensation other->optimize_other end Optimized Reaction optimize_oxidation->end optimize_reduction->end optimize_other->end new_reagent->start

Caption: Troubleshooting workflow for experiments using 2-Fluoro-4-nitrobenzaldehyde.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-nitrobenzaldehyde and 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde. The discussion is centered on the electronic effects of their respective substituents and is supported by established chemical principles and available experimental data. This document aims to assist researchers in understanding the differential reactivity of these two aromatic aldehydes, which is crucial for synthetic strategy design and the development of new chemical entities.

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of the substituents on the benzene ring. In the case of 2-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde, both molecules possess a strongly electron-withdrawing nitro group, which significantly influences the reactivity of the aldehyde functional group. However, the presence of a fluorine atom ortho to the aldehyde in 2-Fluoro-4-nitrobenzaldehyde introduces a key difference, bestowing upon it a dual reactivity profile.

Comparative Reactivity Analysis

The primary distinction in reactivity between 2-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde lies in the susceptibility of the former to nucleophilic aromatic substitution (SNAr), a reaction pathway not available to the latter under typical conditions.

Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-4-nitrobenzaldehyde is highly activated towards SNAr. The fluorine atom, being highly electronegative, along with the powerful electron-withdrawing nitro group, renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[1][2] The nitro group, being in the para position to the fluorine, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3]

Contrary to what is observed in SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[2][4] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate-determining step.[4]

4-Nitrobenzaldehyde, lacking a suitable leaving group on the aromatic ring, does not undergo SNAr reactions.

Reactivity of the Aldehyde Group

Both 2-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde feature an aldehyde group that is activated towards nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.[5][6] This activation makes them excellent substrates for reactions such as Knoevenagel and aldol condensations.[7][8] The nitro group, through its inductive (-I) and resonance (-M) effects, increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[5][7]

Data Presentation

While direct comparative kinetic data for 2-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde in the same reaction is scarce, the following table provides illustrative data for analogous reactions to highlight the expected reactivity trends.

Reaction TypeSubstrateNucleophile/ReagentProduct Yield (%)Reference
Nucleophilic Aromatic Substitution1-Fluoro-2,4-dinitrobenzenePiperidineHigh (qualitative)[9]
Nucleophilic Aromatic Substitution1-Chloro-2,4-dinitrobenzenePiperidineLower than fluoro analogue (qualitative)[9]
Knoevenagel Condensation4-NitrobenzaldehydeMalononitrile95[7]
Knoevenagel Condensation4-FluorobenzaldehydeMalononitrile97[1]

Note: This table presents data from different sources and for analogous compounds to illustrate the general principles of reactivity. It is not a direct side-by-side comparison under identical conditions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-nitrobenzaldehyde with a Generic Amine

Objective: To synthesize an N-substituted-4-nitrobenzaldehyde derivative via SNAr.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • Amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-4-nitrobenzaldehyde (1.0 eq) in DMF.

  • Add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

Objective: To synthesize 2-(4-nitrobenzylidene)malononitrile.

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 4-Nitrobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.[7]

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).[7]

  • Reflux the reaction mixture and monitor its progress by TLC.[7]

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.[7]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[7]

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant 2-Fluoro-4-nitrobenzaldehyde meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack (Rate-determining) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination of F⁻ leaving_group Fluoride Ion (F⁻) meisenheimer->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Comparison cluster_2F4N 2-Fluoro-4-nitrobenzaldehyde cluster_4N 4-nitrobenzaldehyde node_2F4N Dual Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) node_2F4N->SNAr Fluorine Leaving Group Aldehyde_Rxn1 Nucleophilic Addition (e.g., Knoevenagel) node_2F4N->Aldehyde_Rxn1 Activated Aldehyde node_4N Single Reactivity Aldehyde_Rxn2 Nucleophilic Addition (e.g., Knoevenagel) node_4N->Aldehyde_Rxn2 Activated Aldehyde

Caption: Comparative Reactivity Pathways.

Conclusion

References

Navigating the Bioactive Landscape of Fluoro-Nitro-Substituted Benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the biological activities of 2-Fluoro-4-nitrobenzaldehyde derivatives remains scarce in publicly available scientific literature, a comparative analysis of structurally related compounds, particularly other fluoro-nitro-benzaldehyde isomers, provides valuable insights into their potential as antimicrobial and anticancer agents. This guide synthesizes the existing data on these related derivatives to offer a predictive overview and guide future research in this area.

Derivatives of benzaldehyde, particularly those functionalized with electron-withdrawing groups like fluorine and nitro moieties, are of significant interest in medicinal chemistry. These substitutions can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. The most common derivatives explored for their therapeutic potential include Schiff bases, thiosemicarbazones, and oximes, which are synthesized through the condensation of the parent aldehyde with primary amines, thiosemicarbazide, and hydroxylamine, respectively.

Comparative Analysis of Anticancer Activity

While specific quantitative data for 2-Fluoro-4-nitrobenzaldehyde derivatives is not available, studies on Schiff bases and thiosemicarbazones of other nitrobenzaldehyde isomers demonstrate their potential as cytotoxic agents. For instance, certain thiosemicarbazones are recognized for their anticancer properties, which are often attributed to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

Below is a comparative summary of the cytotoxic activity of representative benzaldehyde derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of 2-Fluoro-4-nitrobenzaldehyde but serve as a reference for potential activity.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Schiff BaseDerivative of 4-NitrobenzaldehydeTongue Squamous Cell Carcinoma (TSCCF)>2600 (446.68 µg/mL)
Thiosemicarbazone4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)Ehrlich Ascites Carcinoma (EAC)3.832 ± 0.014 µg/mL
Thiosemicarbazone4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)Human Breast Cancer (MCF-7)7.102 ± 0.010 µg/mL
Thiosemicarbazone4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)Mouse Melanoma (B16-F0)7.129 ± 0.012 µg/mL

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of Schiff bases and their metal complexes derived from substituted benzaldehydes has been a subject of extensive research. The imine or azomethine group (-C=N-) in Schiff bases is considered crucial for their biological activity. The introduction of a nitro group can enhance this activity. Similarly, thiosemicarbazones have shown a broad spectrum of antimicrobial effects.

The following table summarizes the antimicrobial activity of related benzaldehyde derivatives, providing an indication of the potential efficacy of 2-Fluoro-4-nitrobenzaldehyde derivatives.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Schiff BaseCopper(II) complex of a 3-nitrobenzaldehyde Schiff baseStaphylococcus aureus- (Largest inhibition zone)
Schiff BaseIsoniazid-derived Schiff base (L1)Candida albicans9.6 (0.037 mM)
Schiff BaseIsoniazid-derived Schiff base (L4)Candida albicans12.4 (0.048 mM)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the synthesis of derivatives and the evaluation of their biological activities, based on common practices in the field.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

  • Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde (e.g., 2-Fluoro-4-nitrobenzaldehyde) and the respective primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux: Heat the reaction mixture under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and purify by recrystallization from a suitable solvent to obtain the pure Schiff base.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by 2-Fluoro-4-nitrobenzaldehyde derivatives are yet to be elucidated, the known mechanisms of related compounds offer a hypothetical framework.

Anticancer Mechanism

Thiosemicarbazone derivatives are known to exert their anticancer effects through multiple mechanisms. A primary mode of action is the chelation of intracellular iron, which leads to the inhibition of ribonucleotide reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. Inhibition of this enzyme leads to cell cycle arrest and apoptosis.

anticancer_mechanism Compound Thiosemicarbazone Derivative Iron Intracellular Iron Compound->Iron Chelation RR Ribonucleotide Reductase Iron->RR Inhibition DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Induction

Caption: Hypothesized anticancer mechanism of thiosemicarbazone derivatives.

Antimicrobial Mechanism

The antimicrobial action of Schiff bases is often linked to the presence of the azomethine group. It is proposed that this group can interfere with the normal cell processes of microorganisms. For instance, it may inhibit enzyme function or disrupt cell membrane integrity. The electron-withdrawing nature of the nitro and fluoro groups can enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.

antimicrobial_workflow Compound Schiff Base Derivative (e.g., from 2-Fluoro-4-nitrobenzaldehyde) Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Penetration Cellular_Targets Intracellular Targets (Enzymes, DNA) Cell_Membrane->Cellular_Targets Interaction Inhibition Inhibition of Cellular Processes Cellular_Targets->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: General workflow of the proposed antimicrobial action of Schiff base derivatives.

A Comparative Guide to the Analytical Method Validation of 2-Fluoro-4-nitrobenzaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-4-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. The guide also explores a potential alternative involving pre-column derivatization. Adherence to stringent analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is paramount to ensure the identity, purity, and quality of this compound.[1][2][3] This document presents detailed experimental protocols and supporting data to assist researchers in establishing a robust analytical method.

Comparison of Analytical Methods

The primary method detailed is a direct Reversed-Phase HPLC (RP-HPLC) with UV detection, which is a common and reliable technique for the analysis of aromatic compounds. An alternative method involving derivatization with 2,4-dinitrophenylhydrazine (DNPH) is also discussed, which can be particularly useful for enhancing the detection of aldehydes at low concentrations.[4][5][6]

Table 1: Comparison of HPLC Methods for 2-Fluoro-4-nitrobenzaldehyde Analysis

ParameterMethod 1: Direct RP-HPLCMethod 2: RP-HPLC with DNPH Derivatization
Principle Separation of the analyte on a non-polar stationary phase with a polar mobile phase. Direct UV detection.Chemical reaction of the aldehyde with DNPH to form a stable, colored hydrazone, followed by RP-HPLC separation and UV-Vis detection.[5]
Instrumentation HPLC with UV DetectorHPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with pH adjustment.Gradient or isocratic mixture of Acetonitrile and Water.
Detection Wavelength ~260 nm (based on UV absorbance of the nitroaromatic group)~360 nm (wavelength of maximum absorbance for the DNPH derivative).[4]
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase or acetonitrile).Derivatization reaction required prior to injection.
Advantages Simple, rapid, and requires fewer reagents.Increased sensitivity and specificity for aldehydes.[5]
Disadvantages May have lower sensitivity compared to the derivatization method.More complex and time-consuming sample preparation.

Experimental Protocols

Method 1: Direct RP-HPLC Method Validation

This protocol is based on established methods for similar halogenated and nitro-substituted benzaldehydes.[7]

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade).

  • Purified water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

  • 2-Fluoro-4-nitrobenzaldehyde reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Fluoro-4-nitrobenzaldehyde reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample of 2-Fluoro-4-nitrobenzaldehyde and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

4. Validation Parameters and Acceptance Criteria:

The validation of the analytical method should be performed according to ICH guidelines.[1][2][8][9]

Table 2: Validation Parameters for Direct RP-HPLC Method

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with related substances.No interference at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50-150% of the expected concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The analyte is detectable.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C, pH of mobile phase ±0.2).RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%).

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Analytical Method Development protocol Develop and Document Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness documentation Compile Validation Report robustness->documentation system_suitability->specificity end_node End: Method Implementation documentation->end_node

References

A Comparative Guide: Fluorinated vs. Non-Fluorinated Nitrobenzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. When combined with the versatile reactivity of the nitrobenzaldehyde scaffold, fluorine substitution can significantly alter the electronic properties, reactivity, and ultimately the synthetic utility of the molecule. This guide provides a comprehensive comparison of fluorinated and non-fluorinated nitrobenzaldehydes in common synthetic transformations, supported by experimental data and detailed protocols to inform rational substrate selection in research and development.

Executive Summary

The primary distinction between fluorinated and non-fluorinated nitrobenzaldehydes lies in the powerful electron-withdrawing nature of the fluorine atom. This property, in concert with the nitro group, enhances the electrophilicity of the benzaldehyde's carbonyl carbon. Consequently, fluorinated nitrobenzaldehydes are generally more reactive towards nucleophiles, often leading to higher yields and shorter reaction times in key synthetic transformations such as Claisen-Schmidt condensations and Henry (nitroaldol) reactions. However, this increased reactivity can also influence side-product formation and may necessitate more careful control of reaction conditions. Non-fluorinated nitrobenzaldehydes, while typically less reactive, remain robust and cost-effective reagents for a wide array of applications.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for representative synthetic routes involving both fluorinated and non-fluorinated nitrobenzaldehydes.

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones, which are important intermediates for various biologically active compounds. The reactivity of the benzaldehyde derivative is a key factor in the efficiency of this reaction.

Benzaldehyde DerivativeSubstituent TypeYield (%)Reaction Time (min)
p-NitrobenzaldehydeElectron-Withdrawing9410
p-ChlorobenzaldehydeElectron-Withdrawing9215
p-BromobenzaldehydeElectron-Withdrawing9115
BenzaldehydeNeutral8530
p-AnisaldehydeElectron-Donating8245

Data adapted from a comparative study on chalcone synthesis. While this study did not include a fluorinated nitrobenzaldehyde, the data for p-nitrobenzaldehyde serves as a strong indicator for the performance of nitro-substituted benzaldehydes. The trend clearly shows that electron-withdrawing groups accelerate the reaction and improve yields.

Table 2: Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The electrophilicity of the aldehyde is crucial for the initial nucleophilic attack by the nitronate anion.

Benzaldehyde DerivativeYield (%)
o-Nitrobenzaldehyde85-97
m-Nitrobenzaldehyde85-97
p-Nitrobenzaldehyde85-97
o-Fluorobenzaldehyde58
p-Fluorobenzaldehyde85

Data extracted from a study on the scope of aldehydes in the enantioselective Henry reaction.[1] The high yields observed for nitrobenzaldehydes underscore their high reactivity in this transformation.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a chalcone via Claisen-Schmidt condensation and a β-nitro alcohol via a Henry reaction are presented below. These protocols are designed for a direct comparison between a fluorinated and a non-fluorinated nitrobenzaldehyde.

Protocol 1: Comparative Synthesis of Chalcones via Claisen-Schmidt Condensation

Objective: To compare the reaction time and yield of chalcone synthesis using 4-nitrobenzaldehyde and 2-fluoro-4-nitrobenzaldehyde.

Materials:

  • 4-Nitrobenzaldehyde

  • 2-Fluoro-4-nitrobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

Reaction Setup (performed in parallel for both aldehydes):

  • In two separate 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve 10 mmol of the respective benzaldehyde (4-nitrobenzaldehyde in one flask, 2-fluoro-4-nitrobenzaldehyde in the other) in 20 mL of ethanol.

  • To each flask, add 10 mmol of acetophenone.

  • In separate beakers, prepare a 10% aqueous solution of NaOH.

  • While stirring the aldehyde-acetophenone solutions at room temperature, slowly add 5 mL of the 10% NaOH solution dropwise to each flask.

Reaction Monitoring and Work-up:

  • Monitor the progress of both reactions by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Spot the reaction mixture at 10-minute intervals.

  • Continue stirring at room temperature until the starting benzaldehyde is consumed as indicated by TLC. Record the total reaction time for each.

  • Once the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dry the resulting crude product (either the filtered solid or the residue after evaporation) and determine the crude yield.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.

  • Determine the final yield and melting point of the purified products.

Expected Outcome:

The reaction with 2-fluoro-4-nitrobenzaldehyde is expected to proceed faster and potentially give a higher yield compared to 4-nitrobenzaldehyde due to the enhanced electrophilicity of the carbonyl carbon.

Protocol 2: Comparative Henry (Nitroaldol) Reaction

Objective: To compare the yield of β-nitro alcohol formation using 4-nitrobenzaldehyde and 2-fluoro-4-nitrobenzaldehyde.

Materials:

  • 4-Nitrobenzaldehyde

  • 2-Fluoro-4-nitrobenzaldehyde

  • Nitromethane

  • Triethylamine (TEA)

  • Isopropanol

  • Standard laboratory glassware

Procedure:

Reaction Setup (performed in parallel for both aldehydes):

  • In two separate 50 mL round-bottom flasks, place 5 mmol of the respective benzaldehyde (4-nitrobenzaldehyde in one, 2-fluoro-4-nitrobenzaldehyde in the other).

  • To each flask, add 10 mL of isopropanol and 7.5 mmol of nitromethane.

  • Cool both flasks to 0 °C in an ice bath.

  • To each cooled and stirring solution, add 0.5 mmol of triethylamine dropwise.

Reaction and Work-up:

  • Allow the reactions to stir at 0 °C for 1 hour, then let them warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixtures under reduced pressure to remove the solvent.

  • Dissolve the residue in 50 mL of dichloromethane and wash with 1M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

Expected Outcome:

Both reactions are expected to give good yields of the corresponding β-nitro alcohol. The fluorinated substrate may provide a slightly higher yield due to its increased reactivity.

Mandatory Visualization

Claisen_Schmidt_Condensation acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation benzaldehyde Substituted Nitrobenzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide base Base (OH⁻) base->enolate enolate->alkoxide Nucleophilic Attack chalcone Chalcone alkoxide->chalcone Dehydration water H₂O alkoxide->water

Caption: Claisen-Schmidt condensation mechanism.

Henry_Reaction nitromethane Nitromethane nitronate Nitronate Anion nitromethane->nitronate Deprotonation benzaldehyde Substituted Nitrobenzaldehyde alkoxide Nitroalkoxide Intermediate benzaldehyde->alkoxide base Base base->nitronate nitronate->alkoxide Nucleophilic Attack nitro_alcohol β-Nitro Alcohol alkoxide->nitro_alcohol Protonation

Caption: Henry (Nitroaldol) reaction mechanism.

Decision_Workflow start Start: Select Nitrobenzaldehyde for Synthesis reactivity_needed High Reactivity & Yield Critical? start->reactivity_needed fluorinated Choose Fluorinated Nitrobenzaldehyde reactivity_needed->fluorinated Yes non_fluorinated Choose Non-Fluorinated Nitrobenzaldehyde reactivity_needed->non_fluorinated No considerations_f Considerations: - Potentially faster reaction - Milder conditions may suffice - Higher cost - Availability fluorinated->considerations_f considerations_nf Considerations: - Lower cost - Readily available - Well-established protocols - May require harsher conditions non_fluorinated->considerations_nf

Caption: Workflow for substrate selection.

References

Comparative Guide to Purity Validation of 2-Fluoro-4-nitrobenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Fluoro-4-nitrobenzaldehyde is paramount for the integrity of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols for the validation of 2-Fluoro-4-nitrobenzaldehyde purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile compounds.[1] Its high specificity makes it particularly well-suited for identifying and quantifying trace impurities in 2-Fluoro-4-nitrobenzaldehyde that could arise from the synthesis process.[2] In contrast, High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing non-volatile or thermally sensitive compounds.[3][4]

Data Presentation: A Comparative Overview

The selection of an analytical method is contingent on the specific requirements of the analysis, including the nature of expected impurities and the desired sensitivity.[3] The following table summarizes the performance characteristics of GC-MS and HPLC for the analysis of 2-Fluoro-4-nitrobenzaldehyde.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]
Primary Use Purity and impurity profiling, especially for volatile impurities.[5]Purity and impurity profiling, suitable for a wide range of non-volatile impurities.[5]
Specificity High, based on mass spectra and fragmentation patterns.[6]Moderate to High, enhanced with Diode Array Detection.[5]
Sensitivity High, capable of detecting trace-level impurities.[5]High, with UV detectors being very sensitive for chromophoric compounds.[5]
Potential Impurities Detected Positional isomers (e.g., 4-Fluoro-2-nitrobenzaldehyde), residual solvents, and other volatile synthesis byproducts.Corresponding carboxylic acid (2-Fluoro-4-nitrobenzoic acid), non-volatile starting materials, and degradation products.[7]
Key Advantages Excellent for identifying unknown volatile/semi-volatile impurities through mass spectral libraries.[2]Robust, widely available, and well-suited for routine quality control of non-volatile compounds.[2]
Key Disadvantages Not suitable for non-volatile compounds; may require derivatization for some analytes.[2][3]May have co-elution issues with closely related impurities; lower specificity than MS for unknown identification.[2]

Experimental Protocols

A detailed and validated experimental protocol is crucial for accurate and reproducible results.

GC-MS Method for Purity Analysis of 2-Fluoro-4-nitrobenzaldehyde

This protocol is adapted from established methods for related nitrobenzaldehyde compounds and is suitable for the determination of purity and the profiling of volatile impurities.[2][6]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MSD).

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Oven Temperature Program: Initial temperature of 100 °C (hold for 5 min), ramp at 20 °C/min to 280 °C (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Fluoro-4-nitrobenzaldehyde sample.

    • Dissolve in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

HPLC Method for Purity Analysis of 2-Fluoro-4-nitrobenzaldehyde

This protocol describes a general-purpose reverse-phase HPLC method suitable for purity assessment.[4][6]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 254 nm.[6]

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 2-Fluoro-4-nitrobenzaldehyde sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library Compare to MS Library integrate->library quantify Quantify Purity & Impurities library->quantify

Caption: Workflow for GC-MS purity analysis of 2-Fluoro-4-nitrobenzaldehyde.

Method_Selection_Logic start Purity Analysis of 2-Fluoro-4-nitrobenzaldehyde impurity_type Expected Impurity Type? start->impurity_type volatile Volatile / Semi-Volatile (e.g., Isomers, Solvents) impurity_type->volatile Volatile nonvolatile Non-Volatile (e.g., Carboxylic Acid) impurity_type->nonvolatile Non-Volatile gcms GC-MS (High Specificity) volatile->gcms hplc HPLC-UV (Robust & Routine) nonvolatile->hplc

Caption: Logical guide for selecting an analytical method for purity validation.

References

Spectroscopic Analysis for Structural Confirmation of 2-Fluoro-4-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Fluoro-4-nitrobenzaldehyde and its derivatives. Due to the limited availability of published experimental spectra for 2-Fluoro-4-nitrobenzaldehyde, this guide leverages data from its isomers and related substituted benzaldehydes to predict and interpret its spectroscopic characteristics. This comparative approach offers a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated nitroaromatic compounds.

Spectroscopic Data Comparison

The structural elucidation of 2-Fluoro-4-nitrobenzaldehyde and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure. The following tables summarize the expected and observed spectroscopic data for the target compound and its structural analogs.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the substitution pattern on the aromatic ring. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, nitro, and aldehyde groups.

CompoundAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Solvent
2-Fluoro-4-nitrobenzaldehyde (Predicted) ~10.4H-3: ~8.3 (dd)H-5: ~8.1 (dd)H-6: ~7.9 (t)CDCl₃
4-Fluoro-2-nitrobenzaldehydeNot AvailableNot AvailableNot Available
2-Nitrobenzaldehyde[1]10.428.12 (d)7.96 (d)7.81 (t)7.78 (t)CDCl₃
4-NitrobenzaldehydeNot AvailableNot AvailableNot Available
4-FluorobenzaldehydeNot AvailableNot AvailableNot Available

Note: Predicted values for 2-Fluoro-4-nitrobenzaldehyde are based on the additive effects of substituents observed in related compounds.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of fluorine introduces characteristic C-F coupling constants.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)C-F Coupling (J, Hz)Solvent
2-Fluoro-4-nitrobenzaldehyde (Predicted) ~188 (d)C-1: ~135 (d)C-2: ~165 (d)C-3: ~125 (d)C-4: ~150 (s)C-5: ~120 (d)C-6: ~130 (d)¹JCF ≈ 250²JCF ≈ 25³JCF ≈ 8CDCl₃
4-Fluoro-2-nitrobenzaldehyde[2]187.9168.4 (d)134.1 (s)131.9 (d)125.6 (d)119.5 (s)114.9 (d)¹JCF = 259.5Not Specified
2-Nitrobenzaldehyde[1]188.5150.1134.5131.8130.4128.8124.5N/ACDCl₃

Note: The multiplicity (d = doublet, s = singlet) for the predicted spectrum of 2-Fluoro-4-nitrobenzaldehyde arises from C-F coupling.

¹⁹F NMR Spectroscopy Data

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift is indicative of the electronic environment of the fluorine nucleus.

Compound¹⁹F Chemical Shift (δ, ppm)Reference
2-Fluoro-4-nitrobenzaldehyde (Predicted) -105 to -115CFCl₃
3-Fluoro-4-nitrobenzaldehyde[3]-111.8CFCl₃
1-Fluoro-4-nitrobenzene-103.7CFCl₃
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundC=O Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Fluoro-4-nitrobenzaldehyde (Predicted) ~1710~1350~1530~1250
4-Fluoro-2-nitrobenzaldehyde[4]1710135015301260
2-Nitrobenzaldehyde170513551535N/A
Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoro-4-nitrobenzaldehyde [5]169168 (M-H), 140 (M-CHO), 123 (M-NO₂), 95 (M-CHO, -NO₂)
4-Fluoro-2-nitrobenzaldehyde[2]169168 (M-H), 140 (M-CHO), 123 (M-NO₂), 95 (M-CHO, -NO₂)
2-Nitrobenzaldehyde151150 (M-H), 122 (M-CHO), 105 (M-NO₂), 77 (C₆H₅)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Employ proton decoupling to simplify the spectrum.

    • Typical acquisition parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

    • Proton decoupling is often employed to simplify the spectrum.

    • The chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used.

  • Electron Ionization (EI):

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of 2-Fluoro-4-nitrobenzaldehyde derivatives.

Spectroscopic_Workflow start Synthesized Compound (e.g., 2-Fluoro-4-nitrobenzaldehyde derivative) ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern start->ms Initial Analysis ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, NO₂, C-F) start->ir Functional Group ID nmr NMR Spectroscopy start->nmr Detailed Structural Analysis data_analysis Data Integration and Structural Elucidation ms->data_analysis ir->data_analysis h_nmr ¹H NMR - Determine Aromatic  Substitution Pattern nmr->h_nmr c_nmr ¹³C NMR - Analyze Carbon Framework - Observe C-F Coupling nmr->c_nmr f_nmr ¹⁹F NMR - Confirm Presence and  Environment of Fluorine nmr->f_nmr h_nmr->data_analysis c_nmr->data_analysis f_nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data

Caption: Workflow for the spectroscopic confirmation of 2-Fluoro-4-nitrobenzaldehyde derivatives.

References

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-4-nitrobenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of intermediates such as 2-Fluoro-4-nitrobenzaldehyde is critical for monitoring reaction kinetics, ensuring product purity, and optimizing process yields. This guide provides a comparative overview of the primary analytical methodologies for the quantitative analysis of 2-Fluoro-4-nitrobenzaldehyde in complex reaction mixtures, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The two principal chromatographic techniques for the quantification of 2-Fluoro-4-nitrobenzaldehyde are Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography, typically with an Ultraviolet (UV) detector. The selection between these methods hinges on factors such as the analyte's volatility and thermal stability, the complexity of the reaction matrix, and the required sensitivity and specificity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds like 2-Fluoro-4-nitrobenzaldehyde.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation Typically involves dilution in a suitable organic solvent. Derivatization is generally not required.May require derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.
Sensitivity High sensitivity, particularly with an Electron Capture Detector (ECD) due to the electrophilic nature of the nitro and fluoro groups.Good sensitivity with a UV detector, which can be significantly enhanced by derivatization.
Specificity High, especially when coupled with a Mass Spectrometer (GC-MS) for definitive peak identification.Good, can be improved with diode array detection (DAD) for spectral confirmation.
Speed Modern techniques like Low Thermal Mass GC (LTM-GC) offer rapid analysis times.Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time compared to traditional HPLC.
Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of substituted benzaldehydes using GC and HPLC. These values can be considered as benchmarks when developing a method for 2-Fluoro-4-nitrobenzaldehyde.

ParameterGas Chromatography (LTM-GC for Bromofluoro Benzaldehyde Isomers)High-Performance Liquid Chromatography (for DNPH-derivatized aldehydes)
Linearity (r²) > 0.999Not explicitly stated, but good linearity is a standard validation parameter.
Limit of Detection (LOD) 0.4 ppm0.79 nmol L⁻¹ (for hexanal)
Limit of Quantitation (LOQ) 1.2 ppmNot explicitly stated, but typically 3x LOD.
Accuracy (Recovery) 93.7% - 107.7%Not explicitly stated, but a key validation parameter.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol is a general guideline for the analysis of halogenated nitroaromatic compounds and can be adapted for 2-Fluoro-4-nitrobenzaldehyde.

a. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, perform serial dilutions to bring the analyte concentration within the calibration range.

  • Add an appropriate internal standard if required for improved accuracy.

b. GC-FID/MS Conditions (Adaptable):

  • Column: DB-624 or a similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C, hold for 5 minutes.

  • Detector:

    • FID: 280°C.

    • MS: Transfer line temperature of 280°C, ion source at 230°C. Scan range m/z 50-300.

c. Calibration: Prepare a series of standard solutions of 2-Fluoro-4-nitrobenzaldehyde of known concentrations in the same solvent as the sample. Analyze these standards under the same GC conditions to construct a calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general procedure for the analysis of aromatic aldehydes. For enhanced sensitivity, a derivatization step is included.

a. Derivatization and Sample Preparation (Optional, for enhanced sensitivity):

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Mix a known volume of the sample solution with the DNPH reagent.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction if necessary and dilute the mixture with the mobile phase to the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter.

b. HPLC-UV/DAD Conditions (Adaptable):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water over 15 minutes. A patent for separating benzaldehyde and nitrobenzaldehyde suggests a mobile phase of dipotassium hydrogen phosphate-methanol-organic alkali solution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV/DAD at a wavelength of 240 nm or the λmax of the DNPH derivative (around 360 nm).

c. Calibration: Prepare and analyze a series of standard solutions of 2-Fluoro-4-nitrobenzaldehyde (or its derivative) of known concentrations to generate a calibration curve.

Visualizations

Quantitative_Analysis_Workflow A Reaction Mixture Sample B Sample Preparation (Dilution, Filtration) A->B C Derivatization (e.g., with DNPH) (Optional for HPLC) B->C For HPLC D Chromatographic Separation B->D For GC C->D E Detection (FID, MS, UV/DAD) D->E F Data Acquisition and Processing E->F G Quantification (Calibration Curve) F->G H Result (Concentration of Analyte) G->H

Caption: General workflow for the quantitative analysis of a chemical compound in a reaction mixture.

Method_Selection_Tree A Start: Need to quantify 2-Fluoro-4-nitrobenzaldehyde B Is the analyte thermally stable and volatile? A->B C Is high specificity (mass confirmation) required? B->C Yes F Is high sensitivity required without derivatization? B->F No D Use GC-FID C->D No E Use GC-MS C->E Yes G Use HPLC-UV/DAD with DNPH derivatization F->G Yes H Use HPLC-UV/DAD F->H No

Caption: Decision tree for selecting an analytical method for 2-Fluoro-4-nitrobenzaldehyde.

A Comparative Study on the Reactivity of Ortho- vs. Para-Fluoronitrobenzaldehyde in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-fluoronitrobenzaldehyde (2-fluoro-6-nitrobenzaldehyde) and para-fluoronitrobenzaldehyde (4-fluoro-2-nitrobenzaldehyde), with a focus on nucleophilic aromatic substitution (SNAr) reactions. The relative positions of the electron-withdrawing nitro group and the fluorine leaving group significantly influence the rate and outcome of these reactions, a critical consideration in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Theoretical Underpinnings of Reactivity

The reactivity of fluoronitrobenzaldehyde isomers in SNAr reactions is predominantly governed by the stability of the Meisenheimer complex, a key intermediate formed during the reaction. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and aldehyde (-CHO) groups, is crucial for stabilizing the negative charge that develops on the aromatic ring in this intermediate.

The position of the nitro group relative to the fluorine atom is a determining factor in the reaction rate. In ortho-fluoronitrobenzaldehyde, the nitro group is in close proximity to the reaction center. This allows for a strong inductive electron-withdrawing effect (-I effect), which effectively stabilizes the negative charge on the adjacent carbon atom in the Meisenheimer complex. In the para isomer, the nitro group exerts its influence primarily through resonance (a -M effect), which also stabilizes the intermediate. However, the inductive effect diminishes rapidly with distance, making it less pronounced at the para position compared to the ortho position. Consequently, ortho-fluoronitrobenzaldehyde is generally considered to be more reactive towards nucleophiles in SNAr reactions than its para counterpart.

Quantitative Comparison of Reactivity

ReactantNucleophileProductSecond-Order Rate Constant (k) at 25°C [L mol⁻¹ s⁻¹]
2,4-DifluoronitrobenzenePyrrolidine2-(Pyrrolidin-1-yl)-4-fluoronitrobenzene (ortho substitution)0.158
2,4-DifluoronitrobenzenePyrrolidine4-(Pyrrolidin-1-yl)-2-fluoronitrobenzene (para substitution)0.0242

This data is for the reaction of 2,4-difluoronitrobenzene with pyrrolidine in ethanol and is presented for illustrative purposes to demonstrate the typical difference in reactivity between ortho and para positions in SNAr reactions.

The significantly higher rate constant for the substitution at the ortho position supports the theoretical principle that the inductive effect of the nitro group plays a dominant role in accelerating the reaction.

Experimental Protocols

A comparative study of the reactivity of ortho- and para-fluoronitrobenzaldehyde can be effectively conducted by monitoring the kinetics of their reaction with a nucleophile, such as piperidine, using UV-Visible spectrophotometry.

General Protocol for Kinetic Measurements:
  • Preparation of Solutions:

    • Prepare stock solutions of ortho-fluoronitrobenzaldehyde, para-fluoronitrobenzaldehyde, and piperidine in a suitable aprotic solvent (e.g., acetonitrile or DMSO) of known concentrations.

    • A thermostated UV-Vis spectrophotometer should be set to a wavelength where the product of the reaction shows significant absorbance, while the reactants have minimal absorbance. This is typically in the range of 350-500 nm for the formation of N-arylpiperidine derivatives.

  • Kinetic Run:

    • In a quartz cuvette, place a solution of the fluoronitrobenzaldehyde isomer.

    • To initiate the reaction, inject a solution of piperidine into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the fluoronitrobenzaldehyde to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of piperidine.

    • The experiment should be repeated for both ortho- and para-fluoronitrobenzaldehyde under identical conditions (temperature, solvent, and concentrations) to allow for a direct comparison of their k₂ values.

Visualizing the Reaction Mechanism and Experimental Workflow

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of a fluoronitrobenzaldehyde with an amine proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. In the second step, the fluorine atom is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism reactant Fluoronitrobenzaldehyde + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining step) product Substituted Product + F⁻ intermediate->product Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Comparative Kinetic Study

The following diagram illustrates the logical flow of the experimental procedure to compare the reactivity of the two isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ortho Prepare Ortho-Isomer Solution mix_ortho Mix Ortho-Isomer and Nucleophile prep_ortho->mix_ortho prep_para Prepare Para-Isomer Solution mix_para Mix Para-Isomer and Nucleophile prep_para->mix_para prep_nuc Prepare Nucleophile Solution prep_nuc->mix_ortho prep_nuc->mix_para measure_ortho Monitor Absorbance vs. Time (Ortho) mix_ortho->measure_ortho measure_para Monitor Absorbance vs. Time (Para) mix_para->measure_para calc_k_ortho Calculate Rate Constant (k_ortho) measure_ortho->calc_k_ortho calc_k_para Calculate Rate Constant (k_para) measure_para->calc_k_para compare Compare Reactivity (k_ortho vs. k_para) calc_k_ortho->compare calc_k_para->compare

Caption: Workflow for the comparative kinetic study of fluoronitrobenzaldehyde isomers.

Assessing the Efficacy of Antitubercular Agents Derived from 2-Fluoro-4-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. This guide provides a comparative analysis of the potential efficacy of compounds derived from 2-Fluoro-4-nitrobenzaldehyde and its structural analogs, placed in context with established first-line antituberculosis therapies. While direct studies on antitubercular agents synthesized from 2-Fluoro-4-nitrobenzaldehyde are limited in publicly available literature, this guide leverages data from closely related fluorinated and nitroaromatic compounds to provide a valuable assessment for researchers in the field.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of a potential drug candidate is a primary indicator of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of Mtb.

Below is a comparison of the MIC values for a fluorinated thiacetazone analog, derived from a structurally similar fluorinated benzaldehyde, against the standard Mtb H37Rv strain and various drug-resistant strains. This is compared with the typical MIC ranges for first-line antitubercular drugs.

Compound/DrugMtb H37Rv MIC (µg/mL)Isoniazid-Resistant Mtb MIC (µg/mL)Ethambutol-Resistant Mtb MIC (µg/mL)Rifampin-Resistant Mtb MIC (µg/mL)Kanamycin-Resistant Mtb MIC (µg/mL)Ciprofloxacin-Resistant Mtb MIC (µg/mL)
Fluorinated Thiacetazone Analog ≤ 0.1 ≤ 0.1 ≤ 0.1 ≤ 0.1 ≤ 0.1 ≤ 0.1
Isoniazid0.025 - 0.05> 10.025 - 0.050.025 - 0.050.025 - 0.050.025 - 0.05
Rifampicin0.05 - 0.10.05 - 0.10.05 - 0.1> 10.05 - 0.10.05 - 0.1
Ethambutol0.5 - 2.00.5 - 2.0> 40.5 - 2.00.5 - 2.00.5 - 2.0
Pyrazinamide12.5 - 100 (at pH 5.5)12.5 - 100 (at pH 5.5)12.5 - 100 (at pH 5.5)12.5 - 100 (at pH 5.5)12.5 - 100 (at pH 5.5)12.5 - 100 (at pH 5.5)

Data for the Fluorinated Thiacetazone Analog is sourced from a study on fluorinated anti-tubercular compounds.[1] MIC values for first-line drugs are typical ranges found in the literature.

The fluorinated thiacetazone analog demonstrated potent activity, being approximately 20 times more potent than its parent compound, thiacetazone.[1] This highlights the potential of incorporating fluorine into antitubercular drug candidates.

Putative Mechanism of Action of Nitroaromatic Antitubercular Agents

Nitroaromatic compounds, including derivatives of 2-Fluoro-4-nitrobenzaldehyde, are typically prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects.[2][3] This activation is often mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in M. tuberculosis.[2][3]

The proposed mechanism involves the following steps:

  • Entry into the Cell: The lipophilic nature of the compound allows it to diffuse across the mycobacterial cell wall.

  • Reductive Activation: The nitro group is reduced by Ddn, a process that consumes the cofactor F420H2.[2]

  • Generation of Reactive Nitrogen Species: This reduction leads to the formation of reactive nitrogen species (RNS), such as nitric oxide (NO).[3]

  • Bactericidal Effects: The generated RNS are highly reactive and can damage various cellular components, including DNA, proteins, and lipids, leading to bacterial cell death.[3]

Some nitroaromatic compounds have also been proposed to inhibit decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.[4][5]

putative_mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell Prodrug Nitroaromatic Prodrug (e.g., 2-Fluoro-4-nitrobenzaldehyde derivative) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn Enters Cell DprE1 DprE1 Inhibition (Cell Wall Synthesis) Prodrug->DprE1 Alternative Target RNS Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->RNS Activates F420 F420H2 (Cofactor) F420->Ddn Reductant Cellular_Targets Cellular Components (DNA, Proteins, Lipids) RNS->Cellular_Targets Damages Cell_Death Bacterial Cell Death Cellular_Targets->Cell_Death Leads to DprE1->Cell_Death Contributes to

Caption: Putative mechanism of action for nitroaromatic antitubercular agents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment and comparison of novel antitubercular candidates.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

mic_assay_workflow Start Start Prepare_Mtb_Culture Prepare M. tuberculosis H37Rv culture in Middlebrook 7H9 broth Start->Prepare_Mtb_Culture Adjust_Inoculum Adjust bacterial suspension to McFarland standard of 1.0 Prepare_Mtb_Culture->Adjust_Inoculum Prepare_Drug_Dilutions Prepare serial dilutions of test compounds in a 96-well plate Adjust_Inoculum->Prepare_Drug_Dilutions Inoculate_Plate Inoculate wells with the M. tuberculosis suspension Prepare_Drug_Dilutions->Inoculate_Plate Incubate_Plate Incubate plate at 37°C for 7 days Inoculate_Plate->Incubate_Plate Add_Alamar_Blue Add Alamar Blue reagent to each well Incubate_Plate->Add_Alamar_Blue Incubate_Again Incubate for another 24 hours Add_Alamar_Blue->Incubate_Again Read_Results Observe color change (blue to pink) and determine MIC Incubate_Again->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the MABA assay.

Detailed Steps:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: The bacterial culture is diluted to match a McFarland standard of 1.0, and then further diluted 1:20 in 7H9 broth.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution is added to each well.

  • Second Incubation: The plate is re-incubated at 37°C for 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

mtt_assay_workflow Start Start Seed_Cells Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Add_Compounds Add serial dilutions of test compounds to the wells Incubate_Cells->Add_Compounds Incubate_Again Incubate for 48-72 hours Add_Compounds->Incubate_Again Add_MTT Add MTT reagent to each well Incubate_Again->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine CC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded into a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the 50% cytotoxic concentration (CC50) is determined.

Conclusion

While direct experimental data on antitubercular agents derived from 2-Fluoro-4-nitrobenzaldehyde remains to be published, the available evidence from structurally related fluorinated and nitroaromatic compounds suggests that this chemical scaffold holds significant promise for the development of novel anti-TB drugs. The potent in vitro activity of a fluorinated thiacetazone analog against both drug-sensitive and drug-resistant strains of M. tuberculosis underscores the potential benefits of fluorine substitution. Furthermore, the well-established mechanism of action of nitroaromatic compounds provides a solid foundation for the rational design of new drug candidates. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of such novel compounds. Further research, including synthesis, in vitro and in vivo efficacy studies, and mechanism of action elucidation, is warranted to fully explore the potential of 2-Fluoro-4-nitrobenzaldehyde derivatives as a new class of antitubercular agents.

References

A Comparative Guide to ICH Guidelines for the Validation of Analytical Methods for Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical component of drug development and manufacturing, ensuring that the data generated is reliable and accurate. For intermediates, which are substances produced during the synthesis of an active pharmaceutical ingredient (API), the extent of analytical method validation can vary depending on the stage of the process. This guide provides a comparative overview of the application of International Council for Harmonisation (ICH) guidelines, primarily ICH Q2(R2) and ICH Q7, to the validation of analytical methods for intermediates.

Understanding the Regulatory Framework

The ICH Q2(R2) guideline, "Validation of Analytical Procedures," offers a comprehensive framework for validating analytical methods.[1][2][3][4] It outlines the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[5][6] While ICH Q2(R2) is broadly applicable, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides specific context for intermediates.[7][8] A key principle of ICH Q7 is that the degree of analytical validation should be appropriate for the stage of the API production process.[7] This implies a tiered approach to validation, with increasing rigor as the synthesis progresses towards the final API.[9]

Comparison of Validation Requirements for Early vs. Late-Stage Intermediates

The validation requirements for analytical methods used to test intermediates are not a one-size-fits-all approach. A risk-based strategy is encouraged, where the stringency of validation is proportional to the criticality of the intermediate and its proximity to the final API.

Validation Parameter Early-Stage Intermediates Late-Stage Intermediates (Critical Intermediates) ICH Guideline Reference
Accuracy May be demonstrated with a limited number of determinations at the nominal concentration.Requires a more thorough investigation across a specified range, often with a minimum of 9 determinations over 3 concentration levels.ICH Q2(R2)[6]
Precision (Repeatability & Intermediate Precision) Repeatability may be sufficient. Intermediate precision might not be required.Both repeatability and intermediate precision (within-laboratory variations) are expected to be evaluated.ICH Q2(R2)[6][10]
Specificity Demonstration of discrimination from starting materials and major by-products is necessary.A comprehensive demonstration of specificity against all potential impurities and degradation products is crucial.ICH Q2(R2)[11]
Quantitation Limit (QL) May not be formally determined if impurities are controlled at higher levels.Must be determined for impurity methods to ensure control of impurities at the required levels.ICH Q2(R2)[5]
Linearity A reduced number of concentration levels (e.g., 3-4) may be acceptable.A minimum of 5 concentration levels is generally expected to demonstrate a linear relationship.ICH Q2(R2)[6][11]
Range The range may be narrower, covering the expected operational concentrations.The range must be validated to cover the full specification range for assay and impurities.ICH Q2(R2)[5][6]
Robustness May be assessed during method development but not formally documented as part of validation.A formal evaluation of the method's robustness to small, deliberate variations in parameters is expected.ICH Q2(R2)[6]

Experimental Protocols

Below are example protocols for key validation experiments, illustrating the different levels of rigor for early and late-stage intermediates.

Protocol 1: Assay of a Late-Stage Intermediate by HPLC

1. Objective: To validate the HPLC method for the quantification (assay) of a late-stage intermediate.

2. Validation Parameters to be Evaluated:

  • Specificity
  • Linearity and Range
  • Accuracy
  • Precision (Repeatability and Intermediate Precision)
  • Robustness

3. Methodology:

Protocol 2: Purity of an Early-Stage Intermediate by TLC

1. Objective: To validate a thin-layer chromatography (TLC) method for the limit test of a major impurity in an early-stage intermediate.

2. Validation Parameters to be Evaluated:

  • Specificity
  • Detection Limit (DL)

3. Methodology:

Logical Workflow and Signaling Pathways

The following diagrams illustrate the decision-making process for analytical method validation for intermediates and the general validation workflow.

G Decision Pathway for Intermediate Validation cluster_0 Intermediate Assessment cluster_1 Validation Strategy cluster_2 Documentation start Intermediate Identified criticality Is the intermediate critical or late-stage? start->criticality full_validation Full Validation (per ICH Q2) criticality->full_validation Yes partial_validation Partial/Phased Validation criticality->partial_validation No report Validation Report full_validation->report partial_validation->report

Caption: Decision pathway for selecting the appropriate validation strategy for an intermediate.

G General Analytical Method Validation Workflow start Define Analytical Method & Intended Use protocol Develop Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute data Collect and Analyze Data execute->data report Generate Validation Report data->report review Review and Approve report->review

Caption: A generalized workflow for the validation of an analytical method.

This guide provides a foundational understanding of how to apply ICH guidelines to the validation of analytical methods for intermediates. It is crucial to adopt a scientific and risk-based approach to ensure that the methods are fit for their intended purpose throughout the drug development lifecycle.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-Fluoro-4-nitrobenzaldehyde, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is essential to protect personnel and the environment.

Key Disposal and Safety Information

The following table summarizes the primary disposal and safety recommendations for 2-Fluoro-4-nitrobenzaldehyde, based on safety data sheet (SDS) information.

ParameterGuidelineSource
Disposal Method Dispose of contents and container to an authorized hazardous or special waste collection point.[1]
Dispose of contents and container to an approved waste disposal plant.[2][3]
Disposal must be in accordance with national and local regulations.
Environmental Protection Prevent the product from entering drains.[2]
Contaminated Clothing Wash contaminated clothing before reuse.[2]Take off contaminated clothing and wash it before reuse.[4]
Spill Cleanup (Dry) Use dry clean-up procedures and avoid generating dust. Collect residues in sealed containers for disposal.[1]
Spill Cleanup (General) Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean up the affected area.[2]

Procedural Guidance for Disposal

The proper disposal of 2-Fluoro-4-nitrobenzaldehyde is a multi-step process that begins with correct handling and storage of the waste material and culminates in its transfer to a certified disposal facility. The following protocols outline the necessary steps for safe handling of waste and management of spills.

Protocol for Handling Waste 2-Fluoro-4-nitrobenzaldehyde

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Container: Place waste 2-Fluoro-4-nitrobenzaldehyde in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "2-Fluoro-4-nitrobenzaldehyde".

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with the safety data sheet for the chemical.

Protocol for Spill Cleanup

  • Ensure Safety: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Containment: Prevent the spill from spreading and entering drains.[2]

  • Cleanup:

    • For dry spills: Gently sweep or scoop the material to avoid raising dust.[1] Place the collected material into a labeled, sealed container for disposal.[1]

    • General approach: Cover drains to prevent environmental contamination.[2] Collect the spilled material using an appropriate method (e.g., absorbing with an inert material for liquids, or careful sweeping for solids) and place it in a suitable container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Dispose of the sealed container with the spilled material and any contaminated cleaning supplies as hazardous waste through an approved facility.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Fluoro-4-nitrobenzaldehyde.

start Start: Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess Situation: Routine Waste or Spill? ppe->assess_spill routine_waste Routine Waste Handling assess_spill->routine_waste Routine Waste spill_response Spill Response Protocol assess_spill->spill_response Spill Occurs containerize Place in Labeled, Sealed Container routine_waste->containerize contain_spill Contain Spill & Prevent Entry to Drains spill_response->contain_spill storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage cleanup_spill Clean Up Spill (Avoid Dust Generation) contain_spill->cleanup_spill collect_residue Collect Residue & Contaminated Materials in Sealed Container cleanup_spill->collect_residue collect_residue->storage disposal_facility Arrange for Disposal by Approved Hazardous Waste Facility storage->disposal_facility end End: Proper Disposal disposal_facility->end

Caption: Workflow for the proper disposal of 2-Fluoro-4-nitrobenzaldehyde.

References

Personal protective equipment for handling 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-4-nitrobenzaldehyde

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Fluoro-4-nitrobenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Summary

2-Fluoro-4-nitrobenzaldehyde is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound include:

  • Acute Toxicity : The substance is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation : It is known to cause skin irritation.[1][3]

  • Serious Eye Irritation : The compound can cause serious eye irritation.[1][3]

  • Respiratory Irritation : Inhalation may lead to respiratory irritation.[3][4]

  • Allergic Skin Reaction : It may cause an allergic skin reaction.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.[5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield (compliant with EU Standard EN166 or OSHA 29 CFR 1910.133).[6]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]Prevents skin contact, which can lead to irritation and absorption of the chemical.[5]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[5]Minimizes the risk of accidental skin contact.[5]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[7]Protects against inhalation of harmful dust or vapors.[3]

Operational and Disposal Plan

A systematic approach to handling 2-Fluoro-4-nitrobenzaldehyde is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

    • Conduct all handling operations in a well-ventilated laboratory or under a certified chemical fume hood.[3][5]

    • Before starting, ensure all required PPE is correctly worn.[4][6]

  • Handling and Use :

    • Avoid all personal contact, including the inhalation of dust or fumes.[3]

    • Prevent the formation of dust and aerosols during handling.[5][6]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[2]

    • Do not eat, drink, or smoke in the work area where the chemical is handled.[2][3]

    • Keep the container tightly closed when not in use.[3][5][6]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[3] Place the collected material into a sealed, labeled container for disposal.[3]

  • Decontaminate : Clean the affected area thoroughly.

  • Reporting : Report the spill to the appropriate safety personnel.

Storage and Disposal Plan
  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Store away from foodstuff containers.[3]

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with all national and local regulations.[4][6] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or they feel unwell, seek medical attention.[4][6]
Skin Contact Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice.[6]
Eye Contact Rinse cautiously with plenty of water for several minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do so. Continue rinsing.[6] If eye irritation persists, seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[7] Immediately make the victim drink water (two glasses at most). Call a poison center or doctor if you feel unwell.[6]

Chemical and Physical Data

PropertyValue
Molecular Formula C₇H₄FNO₃
Molecular Weight 169.11 g/mol [1][8]
Appearance Solid
Boiling Point 301.5°C[8]
Storage Temperature 2-8°C, under inert gas atmosphere[8]

Safety Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling 2-Fluoro-4-nitrobenzaldehyde from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Receive Chemical B Verify SDS Information A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Well-Ventilated Workspace (Fume Hood) C->D E Weighing and Transfer D->E F Perform Experiment E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area G->H M Spill Occurs G->M N Exposure Event G->N I Wash Hands Thoroughly H->I J Dispose of Waste in Designated Hazardous Container I->J K Store Remaining Chemical Properly J->K L Remove and Clean PPE K->L O Execute Spill Management Protocol M->O P Administer First Aid N->P

Caption: Workflow for handling 2-Fluoro-4-nitrobenzaldehyde.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.